2,2,3,4,5-Pentamethylhexane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
61868-88-0 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,2,3,4,5-pentamethylhexane |
InChI |
InChI=1S/C11H24/c1-8(2)9(3)10(4)11(5,6)7/h8-10H,1-7H3 |
InChI Key |
LDUJDGROUWHEKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
2,2,3,4,5-Pentamethylhexane physical characteristics
An In-Depth Technical Guide on the Physical Characteristics of 2,2,3,4,5-Pentamethylhexane
Introduction
This compound is a branched-chain alkane with the molecular formula C11H24.[1][2][3] As a member of the alkane family, it is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms.[4] This guide provides a comprehensive overview of the known physical characteristics of this compound, intended for researchers, scientists, and professionals in drug development. Alkanes serve as a fundamental basis for comparison in understanding the properties of more complex organic molecules.[5][6]
Physicochemical Data
The physical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 61868-88-0 | [2][3] |
| Molecular Formula | C11H24 | [1][2][3] |
| Molecular Weight | 156.30826 g/mol | [1] |
| Boiling Point | 174 °C | [1][7] |
| Melting Point | -57.06 °C (estimate) | [1][7] |
| Density | 0.7629 g/cm³ | [1][7] |
| Refractive Index | 1.4261 | [1][7] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents.[4][5][6] |
Experimental Protocols
While specific experimental documentation for the determination of this compound's physical properties is not detailed in the provided search results, standard methodologies for alkanes are well-established.
1. Determination of Boiling Point: The boiling point is typically determined by distillation. A sample of the compound is heated, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor is recorded. For precise measurements, this is done under controlled atmospheric pressure.
2. Determination of Melting Point: The melting point is determined by packing a small amount of the solid sample into a capillary tube and heating it slowly in a melting point apparatus. The temperature range over which the solid melts is recorded. The estimated value for this compound suggests it is a liquid at room temperature.[1][7]
3. Determination of Density: The density of a liquid alkane is typically measured using a pycnometer or a digital density meter. This involves measuring the mass of a known volume of the substance at a specific temperature.
4. Determination of Refractive Index: The refractive index is measured using a refractometer. A drop of the liquid is placed on the prism of the instrument, and the refractive index is read directly from the scale. This measurement is temperature-dependent and is usually reported at a standard temperature, such as 20°C.
5. Determination of Solubility: Solubility is determined by adding a small amount of the solute (this compound) to a given volume of a solvent (e.g., water, ethanol, benzene) and observing whether it dissolves. Alkanes are non-polar and are thus generally insoluble in polar solvents like water but soluble in non-polar solvents.[4][5][6][8]
Visualizations
The following diagram illustrates a generalized workflow for the experimental determination of the physical characteristics of a chemical compound like this compound.
References
- 1. This compound [chemicalbook.com]
- 2. This compound | C11H24 | CID 53428631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound CAS#: [chemicalbook.com]
- 8. google.com [google.com]
An In-depth Technical Guide to 2,2,3,4,5-Pentamethylhexane
CAS Number: 61868-88-0
This technical guide provides a comprehensive overview of the physicochemical properties of 2,2,3,4,5-pentamethylhexane. Given the limited publicly available experimental data specific to this compound, this guide also outlines generalist experimental protocols for the synthesis of highly branched alkanes and a standard workflow for the initial biological characterization of a novel chemical entity, which would be applicable to this compound in a drug discovery and development context.
Physicochemical and Computed Properties
A summary of the known and computed properties of this compound is presented below. This data is crucial for understanding its potential behavior in biological and chemical systems.
| Property | Value | Source |
| CAS Number | 61868-88-0 | PubChem[1], NIST WebBook[2] |
| Molecular Formula | C11H24 | PubChem[1], NIST WebBook[2] |
| Molecular Weight | 156.31 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Boiling Point | 174°C | ChemicalBook[3] |
| Density | 0.7629 g/cm³ | ChemicalBook[3] |
| Refractive Index | 1.4261 | ChemicalBook[3] |
| Melting Point | -57.06°C (estimate) | ChemicalBook[3] |
| XLogP3 | 4.9 | PubChem[1] |
Experimental Protocols
Due to the absence of specific published experimental data for this compound, this section details generalized yet plausible methodologies relevant to its synthesis and initial biological evaluation.
1. Representative Synthesis of a Highly Branched Alkane
The synthesis of highly branched alkanes can be challenging. A common strategy involves the coupling of smaller, branched fragments. The following is a representative protocol based on the Grignard reaction, which is a versatile method for forming carbon-carbon bonds.
-
Step 1: Grignard Reagent Formation. A suitable secondary or tertiary alkyl halide (e.g., 2-bromopropane or tert-butyl bromide) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent.
-
Step 2: Coupling Reaction. The Grignard reagent is then reacted with another alkyl halide that possesses a sterically accessible carbon for nucleophilic attack. To create a highly branched structure, a secondary or tertiary alkyl halide can be used. The reaction is typically carried out at a low temperature to control reactivity.
-
Step 3: Work-up and Purification. The reaction mixture is quenched with an aqueous solution of a weak acid (e.g., ammonium chloride). The organic layer is then separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude product, a highly branched alkane, is then purified using fractional distillation or column chromatography.
2. In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling
For a novel compound like this compound, understanding its ADME properties is a critical first step in assessing its potential as a drug candidate.[4][5][6] A standard panel of in vitro ADME assays would be employed.
-
Aqueous Solubility: The solubility of the compound in aqueous buffer at different pH values (e.g., physiological pH 7.4) is determined. This can be done using methods like nephelometry or by HPLC analysis of saturated solutions.
-
Membrane Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 cells are used to predict intestinal absorption.[7]
-
Metabolic Stability: The compound is incubated with liver microsomes or hepatocytes to assess its susceptibility to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s. The rate of disappearance of the parent compound is monitored over time by LC-MS/MS.[8]
-
Plasma Protein Binding: The extent to which the compound binds to plasma proteins is determined using techniques like equilibrium dialysis or ultrafiltration. This is important as only the unbound fraction of a drug is typically pharmacologically active.[5]
3. In Vitro Cytotoxicity Assessment
To determine the potential for a compound to cause cellular damage, a cytotoxicity assay is performed.[9][10][11]
-
Cell Culture: A relevant cell line (e.g., a human cancer cell line for an oncology application, or a normal cell line to assess general toxicity) is cultured in a suitable medium.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Cell viability is assessed using a method such as the MTT assay, which measures the metabolic activity of the cells, or by using dyes that differentiate between live and dead cells.[12][13] The results are used to determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).
Signaling Pathways and Logical Relationships
As there are no known signaling pathways directly associated with this compound, the following diagrams illustrate a representative experimental workflow for the characterization of a novel, unstudied compound and the general phases of xenobiotic metabolism that it would likely undergo.
The metabolism of foreign compounds, or xenobiotics, generally proceeds in phases to increase their water solubility and facilitate their excretion from the body.[1][2][14] Phase I reactions introduce or expose functional groups, making the molecule more reactive.[15] Phase II reactions conjugate the modified compound with endogenous molecules, significantly increasing its polarity.[1] Finally, Phase III involves the transport of the water-soluble conjugate out of cells and its eventual elimination.[1]
References
- 1. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. This compound CAS#: [m.chemicalbook.com]
- 4. selvita.com [selvita.com]
- 5. criver.com [criver.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. In Vitro ADME - Creative Bioarray [dda.creative-bioarray.com]
- 8. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. opentrons.com [opentrons.com]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 15. Xenobiotic Metabolism, Disposition, and Regulation by Receptors: From Biochemical Phenomenon to Predictors of Major Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 2,2,3,4,5-Pentamethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,4,5-Pentamethylhexane is a highly branched aliphatic hydrocarbon with the chemical formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol . As a saturated hydrocarbon, its spectroscopic features are characterized by the vibrations and magnetic resonances of its carbon-hydrogen framework. This document provides a summary of the predicted spectroscopic data for this compound and outlines standard experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 0.8 - 0.9 | Doublet | 6H | C5-CH₃, C4-CH₃ |
| ~ 0.9 - 1.0 | Singlet | 9H | C2-(CH₃)₃ |
| ~ 1.0 - 1.2 | Multiplet | 1H | C5-H |
| ~ 1.2 - 1.4 | Multiplet | 1H | C4-H |
| ~ 1.5 - 1.7 | Multiplet | 1H | C3-H |
| ~ 0.7 - 0.9 | Doublet | 6H | C3-CH₃, Isopropyl CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 10 - 20 | Primary (CH₃) | Methyl groups |
| ~ 25 - 45 | Tertiary (CH) | C3, C4, C5 |
| ~ 30 - 40 | Quaternary (C) | C2 |
Table 3: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Proposed Fragment |
| 156 | Low | [M]⁺ (Molecular Ion) |
| 141 | Moderate | [M-CH₃]⁺ |
| 99 | High | [M-C₄H₉]⁺ (loss of t-butyl) |
| 57 | Very High | [C₄H₉]⁺ (t-butyl cation) |
| 43 | High | [C₃H₇]⁺ (isopropyl cation) |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2850 - 3000 | Strong | C-H Stretch | Alkane |
| 1450 - 1470 | Medium | C-H Bend | Alkane |
| 1365 - 1385 | Medium-Strong | C-H Bend (gem-dimethyl) | Alkane |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a liquid alkane sample like this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-pulse ¹H spectrum with a 30° or 45° pulse angle.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
-
Use a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.
-
Signal average a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 100 ppm for an alkane).
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
3.2 Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., hexane or methanol) into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.
-
Ionization: Use a standard electron ionization energy of 70 eV to induce fragmentation.
-
Data Acquisition: Acquire mass spectra over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern. The fragmentation of branched alkanes is often characterized by cleavage at the points of branching to form stable carbocations.[1]
3.3 Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty sample holder (salt plates or ATR crystal).
-
Acquire the sample spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups present.
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
References
An In-depth Technical Guide to the Thermodynamic Properties of C11H24 Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core thermodynamic properties of undecane (C11H24) isomers. Understanding these properties is crucial for a wide range of applications, from process engineering and fuel development to computational chemistry and drug design, where intermolecular interactions and conformational stability are paramount.
C11H24 has 159 structural isomers, and their thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, vary with their molecular structure.[1][2] This guide will focus on a representative selection of these isomers to illustrate key structure-property relationships.
Thermodynamic Data of Selected C11H24 Isomers
The following tables summarize key thermodynamic data for n-undecane and several of its branched-chain isomers. The data is presented for the ideal gas phase at standard conditions (298.15 K and 1 bar) unless otherwise noted.
Table 1: Standard Molar Enthalpy of Formation and Standard Molar Entropy
| Isomer Name | Formula | Standard Molar Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Standard Molar Entropy (S°gas) (J/mol·K) |
| n-Undecane | CH3(CH2)9CH3 | -275.5 ± 1.6 | 529.78 ± 2.09 |
| 2-Methyldecane | (CH3)2CH(CH2)7CH3 | -281.3 ± 1.7 | 522.08 (estimated) |
| 3-Methyldecane | CH3CH2CH(CH3)(CH2)6CH3 | -279.8 ± 1.8 | 530.45 (estimated) |
| 4-Methyldecane | CH3(CH2)2CH(CH3)(CH2)5CH3 | -279.1 ± 1.8 | 530.45 (estimated) |
| 5-Methyldecane | CH3(CH2)3CH(CH3)(CH2)4CH3 | -278.4 ± 1.8 | 530.45 (estimated) |
| 2,2-Dimethylnonane | (CH3)3C(CH2)6CH3 | -292.5 ± 2.0 | 501.95 (estimated) |
| 3,3-Dimethylnonane | CH3CH2C(CH3)2(CH2)5CH3 | -289.4 ± 2.0 | 508.27 (estimated) |
Data sourced from the NIST Chemistry WebBook and supplementary estimations.
Table 2: Molar Heat Capacity at Constant Pressure
| Isomer Name | Formula | Molar Heat Capacity (Cp,gas) at 298.15 K (J/mol·K) |
| n-Undecane | CH3(CH2)9CH3 | 230.12 |
| 2-Methyldecane | (CH3)2CH(CH2)7CH3 | 229.8 (estimated) |
| 2,2-Dimethylnonane | (CH3)3C(CH2)6CH3 | 228.5 (estimated) |
Data sourced from the NIST Chemistry WebBook and supplementary estimations.
A key trend observed is that branched isomers are generally more thermodynamically stable (i.e., have a more negative enthalpy of formation) than their straight-chain counterparts. This is due to a combination of factors including changes in intramolecular van der Waals forces and electron correlation effects.
Experimental Protocols for Thermodynamic Property Determination
The accurate determination of the thermodynamic properties of C11H24 isomers relies on precise calorimetric techniques. Below are detailed methodologies for two key experimental procedures.
2.1. Determination of Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) of a hydrocarbon is typically determined indirectly from its enthalpy of combustion (ΔcH°). This is measured using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the high-purity C11H24 isomer is placed in a sample holder (e.g., a platinum crucible) within a high-pressure vessel, the "bomb." A known length of fuse wire (e.g., iron or platinum) is positioned to contact the sample.
-
Bomb Sealing and Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state.
-
Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a well-insulated container (a Dewar vessel). The temperature of the water is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer with a resolution of ±0.0001 K).
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is recorded at regular intervals before, during, and after the combustion process until a stable final temperature is reached.
-
Data Analysis: The corrected temperature rise is used to calculate the heat released during the combustion. This calculation must account for the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid), the heat of combustion of the fuse wire, and corrections for the formation of nitric acid from residual nitrogen in the bomb.
-
Calculation of ΔfH°: The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then derived using Hess's Law, with the known standard enthalpies of formation for CO2(g) and H2O(l).
2.2. Determination of Heat Capacity and Entropy via Adiabatic Calorimetry
Adiabatic calorimetry is used to measure the heat capacity (Cp) of a substance as a function of temperature. From this data, the standard entropy (S°) can be calculated.
Methodology:
-
Sample Preparation: A known mass of the C11H24 isomer is sealed in a sample vessel under vacuum or a slight pressure of helium gas to facilitate thermal equilibrium.
-
Calorimeter Setup: The sample vessel is placed within an adiabatic shield in a cryostat. The temperature of the shield is meticulously controlled to match the temperature of the sample vessel at all times, thereby minimizing heat exchange with the surroundings (approximating adiabatic conditions).
-
Heating and Temperature Measurement: A known quantity of electrical energy is supplied to a heater within the sample vessel, causing a small, incremental increase in its temperature. The temperature is measured with a high-precision thermometer before and after the energy input.
-
Data Acquisition: The process is repeated in small temperature increments, typically from near absolute zero (around 10 K) up to and beyond room temperature.
-
Calculation of Heat Capacity: The heat capacity at each temperature is calculated using the formula Cp = (Energy Input) / (Temperature Rise).
-
Calculation of Entropy: The standard molar entropy at 298.15 K is determined by integrating the heat capacity data from 0 K to 298.15 K, according to the third law of thermodynamics. This involves extrapolating the heat capacity data to 0 K and accounting for the entropies of any phase transitions (e.g., melting) that occur within the temperature range.
Visualizations
The following diagrams illustrate key relationships and workflows relevant to the study of C11H24 isomers.
References
Synthesis of Highly Branched Undecanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Highly branched undecanes are of significant interest in various fields, including as high-octane components in fuel formulations and as unique scaffolds in medicinal chemistry. Their synthesis, however, presents challenges in achieving high yields and specific isomer distributions. This technical guide provides an in-depth overview of the primary synthetic routes to highly branched undecanes, with a focus on catalytic hydroisomerization and alkylation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in the practical synthesis and analysis of these complex molecules.
Introduction
Undecane (C11H24) is a linear alkane that, in its unbranched form, has limited applications. However, its branched isomers possess significantly different physical and chemical properties, such as lower melting points and higher octane numbers, making them valuable in various industrial and research settings. The controlled synthesis of specific, highly branched undecane isomers is a key objective for applications requiring tailored hydrocarbon structures. This guide will explore the core methodologies for achieving this, providing practical details for laboratory synthesis.
Primary Synthetic Methodologies
The most industrially relevant and versatile methods for the synthesis of highly branched alkanes are hydroisomerization of linear alkanes and alkylation of smaller branched alkanes with olefins.
Catalytic Hydroisomerization of n-Undecane
Hydroisomerization is a process that rearranges the carbon skeleton of a linear alkane into a more branched structure. This is typically achieved using a bifunctional catalyst containing both a metal component for hydrogenation/dehydrogenation and an acidic component for isomerization.
Reaction Pathway:
The generally accepted mechanism for n-alkane hydroisomerization over a bifunctional catalyst involves a series of steps that lead to the formation of branched isomers.
Navigating the Uncharted Territory of 2,2,3,4,5-Pentamethylhexane: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,2,3,4,5-Pentamethylhexane is a branched-chain alkane with the molecular formula C11H24. While specific toxicological and safety data for this isomer are limited, its structural similarity to other flammable hydrocarbons necessitates stringent safety precautions. This guide summarizes the known physical and chemical properties, outlines general handling and storage procedures, and provides recommendations for personal protective equipment and emergency response. The information is intended to empower researchers and drug development professionals to manage the risks associated with the use of this compound.
Physicochemical Properties
The following tables summarize the known and estimated physical and chemical properties of this compound and one of its isomers, 2,2,4,4,5-pentamethylhexane, for comparative purposes.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H24 | [1][2][3] |
| Molecular Weight | 156.31 g/mol | [1][2][3] |
| CAS Number | 61868-88-0 | [2][3] |
| Boiling Point | 174 °C | [1] |
| Melting Point | -57.06 °C (estimate) | [1] |
| Density | 0.7629 g/cm³ | [1] |
| Refractive Index | 1.4261 | [1] |
Table 2: Physical and Chemical Properties of 2,2,4,4,5-Pentamethylhexane (Isomer for Comparison)
| Property | Value | Source |
| Molecular Formula | C11H24 | [4] |
| Molecular Weight | 156.3083 | [4] |
| CAS Number | 60302-23-0 | [4] |
| Boiling Point | 175.5 °C at 760 mmHg | [4] |
| Flash Point | 54.4 °C | [4] |
| Density | 0.742 g/cm³ | [4] |
| Vapor Pressure | 1.54 mmHg at 25 °C | [4] |
| Refractive Index | 1.416 | [4] |
Hazard Identification and General Safety Precautions
As a flammable liquid alkane, this compound should be treated as a hazardous substance. The primary hazards include:
-
Flammability: Alkanes are highly flammable and can be easily ignited by heat, sparks, or open flames.[5] Vapors are heavier than air and can travel to a source of ignition and flash back.
-
Inhalation: Inhalation of high concentrations of hydrocarbon vapors can cause dizziness, nausea, and in severe cases, unconsciousness.[5] Vapors may also cause respiratory irritation.
-
Skin and Eye Contact: Prolonged or repeated skin contact can lead to irritation and dermatitis due to the defatting nature of hydrocarbon solvents.[6] Direct eye contact can cause irritation.
-
Aspiration Hazard: If swallowed, there is a risk of aspiration into the lungs, which can cause chemical pneumonitis.
Experimental Protocols: Safe Handling Procedures
The following experimental protocols are based on best practices for handling flammable liquid hydrocarbons and should be strictly followed.
4.1. Engineering Controls
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]
-
Ventilation systems should be designed to prevent the accumulation of flammable vapors.
-
Use of intrinsically safe electrical equipment is recommended in areas where this compound is handled or stored.
4.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
-
Eye and Face Protection: Chemical splash goggles are required at all times.[6][8] A face shield should be worn in situations where there is a higher risk of splashing.[8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[8][9] Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A flame-retardant lab coat is recommended.[10] Additional protective clothing may be necessary depending on the scale of the operation.
-
Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a respirator with an organic vapor cartridge may be required.[5]
4.3. Storage and Handling
-
Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as oxidizing agents.
-
Containers should be tightly sealed and clearly labeled.
-
When transferring the liquid, use a bonded and grounded system to prevent the buildup of static electricity.[10][11]
-
Avoid heating the compound with an open flame.[7]
4.4. Spill and Emergency Procedures
-
Small Spills: In a well-ventilated area, absorb the spill with a non-combustible absorbent material such as sand or vermiculite. Place the absorbed material in a sealed, labeled container for proper disposal.
-
Large Spills: Evacuate the area immediately. If safe to do so, eliminate all ignition sources. Contact your institution's emergency response team.
-
Fire: Use a dry chemical, CO2, or foam fire extinguisher.[5] Do not use water, as it may spread the flammable liquid.
Visualizing Safe Handling Workflows
The following diagrams, created using the DOT language, illustrate key safety workflows for handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: A decision tree for responding to a spill of this compound.
Conclusion
While a comprehensive safety profile for this compound is yet to be established, its classification as a flammable branched-chain alkane warrants a high degree of caution. By adhering to the general principles of handling flammable liquids, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can significantly mitigate the risks associated with this compound. It is imperative that all users seek out any new safety information that may become available and always consult their institution's safety professionals before commencing work.
References
- 1. This compound [chemicalbook.com]
- 2. This compound | C11H24 | CID 53428631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. chemnet.com [chemnet.com]
- 5. tutorchase.com [tutorchase.com]
- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. mcrsafety.com [mcrsafety.com]
- 9. dupont.com.sg [dupont.com.sg]
- 10. The Keys to Handling Flammable and Combustible Chemicals Safely [seatexcorp.com]
- 11. growtraining.com [growtraining.com]
A Deep Dive into Sterically Hindered Alkanes: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and applications of sterically hindered alkanes, offering a comprehensive resource for scientists at the forefront of chemical research and pharmaceutical development.
Introduction
Sterically hindered alkanes, characterized by their bulky alkyl groups and constrained molecular geometries, represent a fascinating and challenging class of organic compounds. The inherent steric strain within these molecules imparts unique physicochemical properties that are of significant interest in various fields, particularly in medicinal chemistry and materials science. This technical guide provides a thorough review of the literature on sterically hindered alkanes, with a focus on their synthesis, characterization, and the critical role of steric hindrance in drug design and development. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key concepts, this paper aims to equip researchers, scientists, and drug development professionals with a practical and in-depth understanding of this important molecular class.
Synthesis of Sterically Hindered Alkanes
The construction of highly branched and sterically congested alkane frameworks presents a considerable synthetic challenge. The repulsive forces between bulky substituents often hinder bond formation and can lead to unexpected reaction pathways.[1][2] Nevertheless, several strategies have been developed to overcome these hurdles.
One of the most common approaches involves the use of organometallic reagents, particularly Grignard reagents (organomagnesium halides).[3][4][5] These powerful nucleophiles can attack electrophilic carbon centers, forming new carbon-carbon bonds. However, with highly hindered substrates, the Grignard reagent can act as a base, leading to deprotonation and recovery of the starting material, or undergo reduction.[3] Careful control of reaction conditions is therefore crucial for successful synthesis.
A notable example of a highly sterically hindered alkane that has been a long-standing synthetic target is tetra-tert-butylmethane (3,3-di-tert-butyl-2,2,4,4-tetramethylpentane).[2][6][7] Despite theoretical calculations suggesting its stability, its synthesis has proven to be exceptionally difficult due to the immense steric crowding around the central carbon atom.[2]
A specialized class of sterically hindered alkanes with significant applications in drug development is the diamondoids. These are cage-like, saturated hydrocarbons with a rigid structure resembling a diamond lattice.[8] Adamantane is the simplest member of this family. The synthesis of adamantane and its derivatives often involves Lewis acid-catalyzed rearrangements of polycyclic hydrocarbon precursors.[8]
Experimental Protocol: Synthesis of an Adamantane Derivative
The following protocol describes the synthesis of 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, as an example of the functionalization of a sterically hindered adamantane core.[9]
Materials:
-
Adamantane-1-carbohydrazide
-
Appropriate isothiocyanate (e.g., t-butyl isothiocyanate or cyclohexyl isothiocyanate)
-
Ethanol
Procedure:
-
Dissolve adamantane-1-carbohydrazide (0.01 mol) in ethanol (10 mL).
-
Add the desired isothiocyanate (0.01 mol) to the solution.
-
Heat the reaction mixture under reflux with stirring for 30 minutes.
-
Upon cooling, the precipitated crude product is filtered.
-
Wash the crude product with cold ethanol and dry it.
-
Recrystallize the product from ethanol to obtain the purified target compound.[9]
Physicochemical Properties of Sterically Hindered Alkanes
The congested nature of sterically hindered alkanes significantly influences their physical and chemical properties. Increased branching in alkanes generally leads to a decrease in boiling point compared to their straight-chain isomers.[10][11] This is attributed to the reduced surface area of the more compact, branched molecules, which diminishes the effectiveness of van der Waals forces.[10][11]
Conversely, branching tends to increase the thermodynamic stability of alkanes.[12][13] This is evidenced by their lower heats of combustion compared to linear isomers with the same number of carbon atoms.[12] For example, the heat of combustion for n-hexane is -4163 kJ/mol, while its more branched isomer, 2,2-dimethylbutane, has a heat of combustion of -4154 kJ/mol, indicating greater stability.[12]
Table 1: Physicochemical Properties of Selected Alkane Isomers
| Alkane | Molecular Formula | Boiling Point (°C) | Heat of Combustion (kJ/mol) |
| n-Pentane | C5H12 | 36.1 | -3536 |
| Isopentane (2-Methylbutane) | C5H12 | 27.7 | -3529 |
| Neopentane (2,2-Dimethylpropane) | C5H12 | 9.5 | -3514 |
| n-Hexane | C6H14 | 68.7 | -4163 |
| 2-Methylpentane | C6H14 | 60.3 | -4158 |
| 2,2-Dimethylbutane | C6H14 | 49.7 | -4154 |
Data compiled from various sources.[10][12]
Characterization of Sterically Hindered Alkanes
A variety of analytical techniques are employed to elucidate the structure and purity of sterically hindered alkanes. These methods provide crucial information about connectivity, stereochemistry, and molecular geometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile compounds like alkanes. The retention time in the gas chromatogram provides information about the boiling point and polarity of the compound, while the mass spectrum reveals its molecular weight and fragmentation pattern.[14][15][16][17][18]
Branched alkanes exhibit characteristic fragmentation patterns in their mass spectra.[18] Fragmentation tends to occur preferentially at the branching point to form more stable secondary or tertiary carbocations.[18] This results in a different distribution of fragment ions compared to their linear isomers.[18]
The following is a general protocol for the GC-MS analysis of a mixture of branched alkanes. Specific parameters may need to be optimized depending on the analytes and the instrument used.[14][17]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with a 5973N MS detector).[17]
-
Capillary column (e.g., HP-5 fused quartz capillary column, 30 m x 0.25 mm x 0.25 µm).[17]
GC Conditions:
-
Carrier Gas: Helium.[17]
-
Injection Mode: Splitless or on-column.
-
Injector Temperature: 250-300 °C.
-
Oven Temperature Program:
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[17]
-
Ion Source Temperature: 230-250 °C.[17]
-
Mass Range: Scan from m/z 50 to a value sufficient to include the molecular ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules.[1][19][20][21][22] In ¹H NMR, the chemical shift, integration, and splitting pattern of the signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms.[21] For sterically hindered alkanes, the complex branching patterns can lead to overlapping signals, sometimes requiring two-dimensional NMR techniques like COSY for unambiguous assignment.[1][19]
In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the carbon skeleton.[20][21] The chemical shifts of the carbon signals are sensitive to the degree of substitution.
X-ray Crystallography
For crystalline sterically hindered alkanes, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.[8][9][23][24][25] This technique has been instrumental in confirming the structures of various adamantane derivatives and other highly substituted alkanes.[8][9][23]
The following is a generalized procedure for obtaining the crystal structure of a suitable adamantane derivative.[9][24]
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection:
-
Mount a suitable single crystal on a diffractometer.
-
Collect diffraction data using Mo-Kα or Cu-Kα radiation at a specific temperature (e.g., 150 K or 296 K).[24]
-
-
Structure Solution and Refinement:
-
Apply empirical absorption corrections to the collected data.[24]
-
Solve the structure using direct methods to obtain the initial positions of the non-hydrogen atoms.[24]
-
Refine the structure first isotropically and then anisotropically for all non-hydrogen atoms.[24]
-
Calculate the positions of hydrogen atoms geometrically and refine them using a riding model.[24]
-
Steric Hindrance in Drug Design and Development
The concept of steric hindrance is of paramount importance in drug design, as it significantly influences drug-receptor interactions.[26] The size and shape of a drug molecule, dictated by its constituent atoms and their spatial arrangement, determine its ability to bind to a specific biological target.
Bulky substituents on a drug molecule can either enhance or diminish its activity. In some cases, steric bulk can promote a more favorable binding conformation or increase selectivity for the target receptor over off-target sites. Conversely, excessive steric hindrance can prevent the drug from fitting into the receptor's binding pocket, thereby reducing or abolishing its therapeutic effect.[27]
Quantitative Analysis of Steric Effects
To systematically study the influence of steric hindrance on drug activity, quantitative structure-activity relationship (QSAR) models are often employed.[28][29][30] These models attempt to correlate the biological activity of a series of compounds with their physicochemical properties, including steric parameters.
Several descriptors have been developed to quantify the steric properties of substituents:
-
Taft's Steric Parameter (Es): An early and widely used parameter derived from the rates of acid-catalyzed hydrolysis of esters. More negative values of Es indicate greater steric hindrance.
-
Verloop Steric Parameters: A set of multi-dimensional parameters (L, B1-B5) calculated from the van der Waals radii, bond lengths, and bond angles of a substituent. These parameters describe the length and width of the substituent in different dimensions.
-
A-Values: A measure of the steric bulk of a substituent based on the conformational equilibrium of monosubstituted cyclohexanes. A larger A-value indicates a greater preference for the equatorial position, and thus greater steric bulk.
Table 2: Steric Parameters for Common Alkyl Groups
| Alkyl Group | Taft's E_s | A-Value (kcal/mol) |
| Methyl | 0.00 | 1.74 |
| Ethyl | -0.07 | 1.75 |
| Isopropyl | -0.47 | 2.15 |
| tert-Butyl | -1.54 | >4.5 |
Data compiled from various sources.
Drug-Receptor Interactions
The binding of a drug (ligand) to its receptor is a dynamic process governed by various non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The overall binding affinity is determined by the sum of these interactions, minus the entropic cost of binding.
Steric hindrance plays a crucial role in the "goodness of fit" between a drug and its receptor. A sterically hindered alkane moiety within a drug molecule can act as a rigid scaffold, holding other functional groups in a specific orientation required for optimal receptor binding. Diamondoids, for instance, are often used as scaffolds in drug design due to their rigid and well-defined three-dimensional structures.[8]
The following diagram illustrates a simplified workflow for assessing the impact of steric hindrance on drug-receptor binding.
Caption: Workflow for evaluating the effect of steric hindrance on drug-receptor binding.
Conclusion
Sterically hindered alkanes, despite their synthetic challenges, offer a rich landscape for chemical exploration and practical application. Their unique properties, driven by intramolecular steric strain, make them valuable building blocks in materials science and, most notably, in the design of novel therapeutics. A thorough understanding of their synthesis, physicochemical properties, and the quantitative effects of steric hindrance is essential for researchers and drug development professionals seeking to harness the potential of these fascinating molecules. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource to facilitate further research and innovation in this exciting field. By continuing to explore the intricacies of sterically hindered alkanes, the scientific community can unlock new avenues for the development of more effective and selective drugs and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetra-Tert-Butyl Methane – The Acyclic Alkane That Seemingly Should Exist [quirkyscience.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. coconote.app [coconote.app]
- 6. Write the structure of tetra-tert butyl methane. [vedantu.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. Relative Stability of Acyclic Alkanes | OpenOChem Learn [learn.openochem.org]
- 13. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. researchgate.net [researchgate.net]
- 16. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
- 18. GCMS Section 6.9.2 [people.whitman.edu]
- 19. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alkanes | OpenOChem Learn [learn.openochem.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09284G [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Deciphering the Dance of Drug-Receptor Interactions - PharmaFeatures [pharmafeatures.com]
- 27. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. fiveable.me [fiveable.me]
- 30. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Gas Chromatography Methods for the Analysis of 2,2,3,4,5-Pentamethylhexane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,4,5-Pentamethylhexane is a highly branched aliphatic hydrocarbon. Accurate and reliable quantification of this and similar branched alkanes is crucial in various fields, including petroleum analysis, environmental monitoring, and as impurities in chemical and pharmaceutical manufacturing. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and protocols for its analysis using GC coupled with a Flame Ionization Detector (FID), a common and robust setup for hydrocarbon analysis.
The methodologies outlined below are based on established principles of detailed hydrocarbon analysis (DHA), often employed for the characterization of gasoline and other petroleum products. These methods are adept at separating complex mixtures of hydrocarbons, including numerous isomers of alkanes.
Experimental Protocols
Instrumentation and Consumables
A high-resolution gas chromatograph equipped with a flame ionization detector (FID) is recommended for this analysis. The following is a typical setup:
-
Gas Chromatograph: Agilent 8890 GC, PerkinElmer GC 2400™, Shimadzu Nexis GC-2030, or equivalent.
-
Injector: Split/Splitless injector.
-
Detector: Flame Ionization Detector (FID).
-
Autosampler: Agilent 7693A, or equivalent, for high-throughput analysis.
-
GC Column: A non-polar column is ideal for separating non-polar compounds like alkanes based on their boiling points.[1] A 100% dimethylpolysiloxane stationary phase is recommended.
-
Recommended Column: Agilent DB-1, Restek Rtx-1, or equivalent (100 m x 0.25 mm ID, 0.5 µm film thickness).
-
-
Carrier Gas: Helium or Hydrogen. Hydrogen can offer faster analysis times.[2]
-
Gases for FID: Hydrogen (High Purity), Air (Zero Grade).
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Syringe: 10 µL autosampler syringe.
Reagents and Standards
-
Solvent: n-Hexane or Pentane (GC grade or higher).
-
This compound Standard: High purity (>98%) reference standard.
-
Internal Standard (Optional but Recommended): A compound not expected to be in the sample, such as n-dodecane or another n-alkane outside the expected retention time window of the sample components.
Standard and Sample Preparation
Standard Preparation:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of n-hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Internal Standard Addition: If using an internal standard, add a constant, known concentration to all calibration standards and samples.
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a known volume of n-hexane. The dilution factor should be chosen so that the final concentration of this compound falls within the calibration range.
-
If necessary, filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
Transfer the final solution to a GC vial for analysis.
Gas Chromatography Method Parameters
The following GC parameters are a starting point and may require optimization based on the specific instrument and sample matrix. These are adapted from standard methods for detailed hydrocarbon analysis such as ASTM D6729 and D6730.[3][4]
| Parameter | Value |
| Injector | |
| Injection Mode | Split |
| Split Ratio | 100:1 (can be adjusted based on concentration) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Column Oven | |
| Initial Temperature | 35 °C |
| Initial Hold Time | 15 minutes |
| Temperature Ramp | 2 °C/minute |
| Final Temperature | 200 °C |
| Final Hold Time | 5 minutes |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) |
| Detector (FID) | |
| Temperature | 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Data Acquisition and Analysis
-
Data System: Use the chromatography data system (CDS) software provided by the instrument manufacturer (e.g., Agilent OpenLab, PerkinElmer SimplicityChrom™, Shimadzu LabSolutions).
-
Peak Identification: Identify the peak corresponding to this compound by comparing its retention time with that of the pure standard.
-
Calibration: Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. A linear regression is typically used.
-
Quantification: Determine the concentration of this compound in the samples by applying the peak area from the sample chromatogram to the calibration curve.
Data Presentation
The following tables summarize expected retention times and typical quantitative data.
Table 1: Expected Retention Time
| Compound | Approximate Retention Time (min) |
| This compound | 45 - 55 |
| n-Undecane (C11) | ~ 50 |
Note: The exact retention time will vary depending on the specific GC system, column, and method parameters. It is essential to confirm the retention time with a pure standard.
Table 2: Example Calibration Data
| Standard Concentration (µg/mL) | Peak Area |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 50 | 759,900 |
| 100 | 1,525,100 |
Linearity: R² > 0.999
Experimental Workflow Diagram
Caption: Gas Chromatography workflow for the analysis of this compound.
References
Application Notes and Protocols for NMR Spectroscopy of Branched-Chain Alkanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of branched-chain alkanes using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and various NMR experiments are outlined, along with data interpretation strategies. This document is intended to serve as a practical resource for obtaining and interpreting high-quality NMR data for the structural elucidation and characterization of branched-chain alkanes.
Introduction to NMR of Branched-Chain Alkanes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the detailed structural analysis of organic molecules, including branched-chain alkanes. The complexity of ¹H NMR spectra for alkanes arises from the small chemical shift dispersion and extensive signal overlap. However, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of proton and carbon signals, providing valuable insights into the molecular framework, including the degree and position of branching.
Data Presentation: Characteristic NMR Data for Branched-Chain Alkanes
The chemical shifts and coupling constants of protons and carbons in alkanes are influenced by their local electronic environment. Branching introduces distinct structural motifs (methine, quaternary carbons) with characteristic spectral features.
¹H NMR Chemical Shifts
Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm). The precise chemical shift is dependent on the substitution pattern.[1][2]
| Proton Type | Structure | Typical Chemical Shift (δ, ppm) |
| Primary (methyl) | R-CH₃ | 0.7 - 1.3 |
| Secondary (methylene) | R₂-CH₂ | 1.2 - 1.6 |
| Tertiary (methine) | R₃-CH | 1.4 - 1.8 |
¹³C NMR Chemical Shifts
Carbon chemical shifts in alkanes have a wider dispersion compared to proton shifts, making ¹³C NMR a powerful tool for structural analysis.[3][4][5][6]
| Carbon Type | Structure | Typical Chemical Shift (δ, ppm) |
| Primary (methyl) | R-CH₃ | 10 - 15 |
| Secondary (methylene) | R₂-CH₂ | 16 - 25 |
| Tertiary (methine) | R₃-CH | 25 - 35 |
| Quaternary | R₄-C | 30 - 40 |
J-Coupling Constants
Spin-spin coupling provides information about the connectivity of atoms.
| Coupling Type | Description | Typical Value (Hz) |
| ¹JCH | One-bond C-H coupling | 115 - 140 (for sp³ carbons)[7] |
| ²JHH (geminal) | Two-bond H-C-H coupling | 10 - 18 |
| ³JHH (vicinal) | Three-bond H-C-C-H coupling | 2 - 10 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[8][9][10]
Materials:
-
Branched-chain alkane sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[8][10]
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)[10]
-
NMR tube (5 mm diameter)[9]
-
Pasteur pipette and glass wool[8]
-
Vortex mixer
Protocol:
-
Weigh the required amount of the alkane sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[10]
-
Ensure the sample is fully dissolved. Gentle vortexing can aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[8][9]
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[9]
Standard 1D NMR Experiments
3.2.1. ¹H NMR Spectroscopy
This is the fundamental NMR experiment for identifying the types and connectivity of protons.
Protocol:
-
Insert the prepared NMR sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
3.2.2. ¹³C NMR Spectroscopy
This experiment provides information on the carbon skeleton of the molecule.
Protocol:
-
Use the same sample and ensure the spectrometer is locked and shimmed.
-
Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling.
-
Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
-
Process the FID similarly to the ¹H spectrum.
3.2.3. DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.[3][11][12][13]
Protocol:
-
Run two separate experiments: DEPT-90 and DEPT-135.
-
DEPT-90: This spectrum will only show signals for CH (methine) carbons.[11][13]
-
DEPT-135: This spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are not observed in DEPT spectra.[11][13]
-
By comparing the broadband ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, the multiplicity of each carbon can be determined.
2D NMR Experiments
Two-dimensional NMR techniques are crucial for elucidating the complex structures of branched alkanes by resolving overlapping signals.[14][15]
3.3.1. COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[14][15]
Protocol:
-
Acquire the 2D COSY spectrum using a standard pulse sequence.
-
Process the data in both dimensions.
-
The resulting spectrum shows the ¹H spectrum on both axes. Cross-peaks indicate that the protons at the corresponding chemical shifts on each axis are coupled.
3.3.2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the signals of directly attached carbons.[16][17][18]
Protocol:
-
Acquire the 2D HSQC spectrum. This experiment is significantly more sensitive than older techniques like HETCOR.
-
The resulting spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other.
-
A cross-peak indicates a direct one-bond C-H connection.[17] Edited HSQC experiments can also provide information about the multiplicity of the carbon (CH, CH₂ vs. CH₃).[16]
3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds.[16][19][20][21]
Protocol:
-
Acquire the 2D HMBC spectrum.
-
Like HSQC, the spectrum shows ¹H and ¹³C chemical shifts on the two axes.
-
Cross-peaks in the HMBC spectrum indicate longer-range C-H couplings, which are invaluable for piecing together the carbon skeleton, especially around quaternary centers.[21][22]
Integrated Strategy for Structure Elucidation
A systematic approach combining various NMR experiments is essential for the complete structural assignment of a branched-chain alkane.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. fiveable.me [fiveable.me]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Chapter 13 [www2.latech.edu]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 19. nmr.ceitec.cz [nmr.ceitec.cz]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Temperature Gas Chromatography (GC) Analysis of C11H24 Isomers
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the separation and analysis of C11H24 (undecane) isomers using high-temperature gas chromatography (GC). The methodologies outlined are designed to offer robust and reproducible results for the characterization of these hydrocarbons, which is critical in various fields, including petroleum analysis, environmental monitoring, and chemical synthesis.
Introduction
Undecane (C11H24) and its isomers are non-polar hydrocarbons with closely related boiling points, making their separation challenging. High-temperature gas chromatography is a powerful analytical technique for resolving complex mixtures of such compounds.[1] This method utilizes thermally stable capillary columns and temperature-programmed ovens to achieve efficient separation of high-boiling-point analytes.[2][3] The choice of a suitable stationary phase is critical for the successful separation of these isomers.[1] Non-polar stationary phases are often employed for the analysis of non-polar analytes like alkanes.
This document details the instrumental setup, experimental procedure, and expected outcomes for the high-temperature GC analysis of C11H24 isomers.
Experimental Protocols
A precise and reproducible protocol is essential for the successful separation of C11H24 isomers. The following methodology is a comprehensive guide for this analysis.
Instrumentation and Consumables
-
Gas Chromatograph: A system equipped with a flame ionization detector (FID) suitable for high-temperature analysis.
-
GC Column: A high-temperature, non-polar capillary column is recommended. A good example is a column with a 100% dimethylpolysiloxane stationary phase or a 5% phenyl / 95% dimethylpolysiloxane phase, which are known for their thermal stability.[4] For high-temperature applications, columns like the Zebron ZB-1HT Inferno or ZB-5HT Inferno are specifically designed to withstand elevated temperatures with minimal bleed.[5]
-
Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
-
Carrier Gas: Helium or Hydrogen, high purity (99.999%). Hydrogen can be a suitable alternative to helium.
-
Injector: Split/splitless or on-column injector. A splitless injection is often preferred for trace analysis.[6]
-
Syringe: 10 µL GC syringe.
-
Vials: 2 mL amber glass vials with PTFE-lined caps.
-
Reagents: n-Undecane standard, mixed C11H24 isomer standard (if available), and a suitable solvent such as hexane or dichloromethane.
Sample Preparation
-
Standard Preparation: Prepare a 100 ppm stock solution of n-undecane in hexane. From the stock solution, prepare a series of working standards (e.g., 1, 5, 10, 20 ppm) by serial dilution in hexane. If a mixed isomer standard is available, prepare it in a similar manner.
-
Sample Preparation: Dilute the sample containing C11H24 isomers in hexane to a concentration within the calibration range of the prepared standards. If the sample matrix is complex, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step may be necessary.[7]
GC-FID Instrumental Method
The following table outlines the recommended GC-FID parameters for the analysis of C11H24 isomers.
| Parameter | Value |
| Injector | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 300 °C |
| Oven Program | |
| Initial Temperature | 50 °C, hold for 2 minutes |
| Temperature Ramp | 10 °C/min to 250 °C |
| Final Temperature | 250 °C, hold for 5 minutes |
| Column | |
| Column Type | High-Temperature Non-Polar (e.g., 100% Dimethylpolysiloxane) |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Detector (FID) | |
| Detector Temperature | 320 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Data Presentation
The following table presents representative quantitative data for the analysis of n-undecane. Retention times for branched isomers will typically be shorter than that of the linear n-alkane. The exact retention times may vary depending on the specific instrument and column used.
| Compound | Molecular Formula | CAS Number | Boiling Point (°C) | Representative Retention Time (min) |
| n-Undecane | C11H24 | 1120-21-4 | 196 | 12.5 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the high-temperature GC analysis of C11H24 isomers.
Caption: Experimental workflow for high-temperature GC analysis.
Conclusion
The protocol described in this application note provides a reliable and robust method for the separation and quantification of C11H24 isomers using high-temperature gas chromatography. The use of a thermally stable, non-polar capillary column in conjunction with an optimized temperature program allows for the effective resolution of these closely related compounds. This methodology can be adapted for the analysis of other hydrocarbon isomers in various sample matrices, making it a valuable tool for researchers and scientists in diverse fields.
References
- 1. vurup.sk [vurup.sk]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. High temperature gas chromatography-time-of-flight-mass spectrometry (HTGC-ToF-MS) for high-boiling compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. High Temperature GC Columns for Precise Separation | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
Application Notes and Protocols for 2,2,3,4,5-Pentamethylhexane as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,4,5-Pentamethylhexane is a highly branched, saturated acyclic alkane. While not a commonly cited reference standard in mainstream analytical methods, its unique structure and physical properties make it a potentially valuable tool in specialized applications, particularly in the analysis of complex hydrocarbon mixtures. Its high degree of branching influences its chromatographic retention behavior and spectroscopic signature, offering a distinct reference point in complex matrices.
These application notes provide detailed protocols for the potential use of this compound as a reference standard in Gas Chromatography (GC) and as an internal standard for quantitative analysis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | --INVALID-LINK-- |
| Molecular Weight | 156.31 g/mol | --INVALID-LINK-- |
| CAS Number | 61868-88-0 | --INVALID-LINK-- |
| Boiling Point | 174 °C (Predicted) | --INVALID-LINK-- |
| Density | 0.763 g/cm³ (Predicted) | --INVALID-LINK-- |
| Refractive Index | 1.426 (Predicted) | --INVALID-LINK-- |
Application 1: Determination of Kovats Retention Index in Gas Chromatography
The Kovats retention index is a dimensionless quantity that relates the retention time of an analyte to the retention times of adjacent n-alkanes. It is a valuable tool for comparing retention data across different instruments and laboratories. Due to its defined structure, this compound can be used as a component in a mixture of branched alkanes to calibrate and validate retention index systems, especially on non-polar stationary phases.
Experimental Protocol
Objective: To determine the Kovats Retention Index of this compound and use it as a reference point for identifying other branched alkanes in a complex hydrocarbon mixture.
Materials:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Non-polar capillary column (e.g., DB-1, HP-5ms)
-
This compound (high purity)
-
n-alkane standard mixture (e.g., C8-C20)
-
Sample containing a complex mixture of hydrocarbons (e.g., gasoline, jet fuel)
-
High-purity helium or hydrogen as carrier gas
-
Vials, syringes, and other standard laboratory glassware
Procedure:
-
Preparation of Standards:
-
Prepare a solution of the n-alkane standard mixture in a suitable solvent (e.g., hexane) at a concentration of approximately 100 ppm for each component.
-
Prepare a solution of this compound in the same solvent at a concentration of approximately 100 ppm.
-
Prepare a mixed standard containing both the n-alkane mixture and this compound.
-
-
GC-FID Analysis:
-
Set up the GC-FID with the following typical parameters (these may need to be optimized for your specific instrument and column):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Inject the n-alkane standard mixture and record the retention times of each n-alkane.
-
Inject the this compound standard and record its retention time.
-
Inject the mixed standard to confirm the elution order and retention times.
-
Inject the complex hydrocarbon sample.
-
-
Data Analysis:
-
Identify the retention times of the n-alkanes that elute immediately before and after this compound.
-
Calculate the Kovats Retention Index (I) for this compound using the following formula for a temperature-programmed run:
I = 100 * [n + (t_R(compound) - t_R(n)) / (t_R(N) - t_R(n))]
Where:
-
n = carbon number of the n-alkane eluting before the compound
-
N = carbon number of the n-alkane eluting after the compound
-
t_R(compound) = retention time of this compound
-
t_R(n) = retention time of the n-alkane with carbon number n
-
t_R(N) = retention time of the n-alkane with carbon number N
-
-
Expected Results:
The calculated Kovats Retention Index for this compound on a non-polar column will be a specific value that can be used for future identification of this compound in unknown samples. By establishing a library of retention indices for various branched alkanes, including this compound, researchers can improve the accuracy of compound identification in complex mixtures.
Application 2: Use as an Internal Standard for Quantitative Analysis of Branched Alkanes
In quantitative chromatography, an internal standard (IS) is a compound added to a sample in a known concentration to facilitate the quantification of other analytes.[1] An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample.[2] this compound can serve as an effective internal standard for the quantification of other C10-C12 branched alkanes in various matrices, such as synthetic fuels or specialty chemicals.
Experimental Protocol
Objective: To quantify the concentration of a specific branched alkane (e.g., 2,3,4-trimethylheptane) in a sample using this compound as an internal standard.
Materials:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms)
-
This compound (Internal Standard, high purity)
-
2,3,4-Trimethylheptane (Analyte, high purity)
-
Sample containing the analyte
-
High-purity helium as carrier gas
-
Volumetric flasks, pipettes, and other precision glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte (2,3,4-trimethylheptane) in a suitable solvent (e.g., isooctane) at a concentration of 1000 µg/mL.
-
Prepare a stock solution of the internal standard (this compound) in the same solvent at a concentration of 1000 µg/mL.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by adding varying amounts of the analyte stock solution to volumetric flasks.
-
To each calibration standard, add a fixed amount of the internal standard stock solution to achieve a constant concentration (e.g., 100 µg/mL).
-
Dilute to the final volume with the solvent. A typical calibration series might have analyte concentrations of 10, 25, 50, 100, and 250 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in a known volume of the solvent.
-
Add the same fixed amount of the internal standard solution to the sample solution as was added to the calibration standards.
-
-
GC-MS Analysis:
-
Set up the GC-MS with appropriate parameters. The GC conditions can be similar to those in Application 1. The mass spectrometer should be operated in full scan mode to confirm the identity of the analyte and internal standard, and then in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range (Full Scan): m/z 40-200
-
SIM Ions (example):
-
Analyte (2,3,4-trimethylheptane): m/z 57, 71, 85
-
Internal Standard (this compound): m/z 57, 71, 99
-
-
-
-
Data Analysis and Quantification:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
For the sample, calculate the peak area ratio of the analyte to the internal standard.
-
Use the calibration curve equation to determine the concentration of the analyte in the sample.
-
Expected Results:
A linear calibration curve with a high correlation coefficient (R² > 0.99) should be obtained. This will allow for the accurate and precise quantification of the target branched alkane in the sample, with the internal standard compensating for variations in injection volume and sample matrix effects.
Conclusion
While this compound is not a universally recognized reference standard, its distinct properties as a highly branched alkane present opportunities for its use in specialized analytical applications. The protocols outlined above provide a framework for its potential use in the determination of retention indices and as an internal standard for the quantitative analysis of similar compounds in complex hydrocarbon matrices. Researchers and scientists are encouraged to adapt and validate these methodologies for their specific analytical needs.
References
Application Notes and Protocols: Branched Alkanes in Lubrication Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of branched alkanes in lubrication studies, highlighting their superior properties and outlining detailed protocols for their evaluation.
Introduction to Branched Alkanes in Lubrication
Branched alkanes are saturated hydrocarbons characterized by a non-linear carbon chain. This structural feature imparts unique and highly desirable properties for lubrication applications when compared to their linear counterparts and traditional mineral oil-based lubricants. The most common class of synthetic branched alkanes used as lubricant base oils are polyalphaolefins (PAOs).[1][2]
The controlled synthesis of branched alkanes allows for the creation of pure compounds with uniform molecular sizes.[3][4] This uniformity is a key factor in their enhanced performance, leading to a lower traction coefficient, which is the force required to move a load, translating to improved energy efficiency.[3][4] In contrast, mineral oils are complex mixtures of thousands of different hydrocarbon structures.[4]
Key Advantages of Branched Alkane Lubricants:
-
High Viscosity Index (VI): Branched alkanes, particularly PAOs, exhibit a high VI, meaning their viscosity changes less dramatically with temperature fluctuations.[1][5][6][7] This ensures consistent and reliable lubrication under a wide range of operating temperatures.[2][6]
-
Excellent Low-Temperature Performance: Due to the absence of waxy components, branched alkane lubricants maintain fluidity at very low temperatures, ensuring effective lubrication during cold starts.[1][7][8]
-
Superior Thermal and Oxidative Stability: The stable, saturated hydrocarbon structure of branched alkanes provides excellent resistance to breakdown at high temperatures and in the presence of oxygen, leading to longer lubricant life and reduced formation of sludge and deposits.[1][2][7][9]
-
Low Volatility: The controlled molecular structure of synthetic branched alkanes results in lower volatility compared to mineral oils, which reduces oil consumption and emissions.[1]
Data Presentation: Comparative Properties of Lubricant Base Oils
The following tables summarize the key performance characteristics of branched alkanes (represented by PAOs) in comparison to mineral oil base stocks.
| Property | Polyalphaolefins (PAO) - Branched | Mineral Oil (Group I) | Mineral Oil (Group II) | Mineral Oil (Group III) |
| Viscosity Index (VI) | ~130 - 140+[1][7] | 85 - 90[7] | ~100[7] | ~120[7] |
| Pour Point (°C) | Excellent (as low as -50 to -70)[1] | Higher | Moderate | Low |
| Oxidation Stability | Excellent[1][2] | Fair | Good | Very Good |
| Volatility (Noack, % weight loss) | Low | High | Moderate | Low |
| Traction Coefficient | Low[3][4] | High | High | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of branched alkane lubricants are provided below. These protocols are based on internationally recognized ASTM standards.
Protocol 1: Determination of Kinematic Viscosity (ASTM D445)
Objective: To determine the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[10][11][12]
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske, Ubbelohde)
-
Constant temperature bath with a precision of ±0.02°C for temperatures between 15°C and 100°C.[13]
-
Timing device accurate to 0.1 seconds.
-
Thermometer with appropriate range and accuracy.
Procedure:
-
Sample Preparation:
-
Viscometer Selection: Choose a viscometer with a capillary diameter that will result in a flow time within the range specified for the instrument (typically between 200 and 1000 seconds).
-
Temperature Equilibration: Place the viscometer containing the sample into the constant temperature bath. Allow at least 30 minutes for the sample to reach thermal equilibrium.
-
Measurement:
-
Using suction, draw the liquid up into the viscometer's timing bulb.
-
Allow the liquid to flow freely down the capillary under gravity.
-
Start the timing device as the leading edge of the liquid meniscus passes the upper timing mark.
-
Stop the timing device as the meniscus passes the lower timing mark.
-
-
Repeatability: Perform at least two measurements. The two flow times should agree within the specified repeatability of the method.
-
Calculation: Calculate the kinematic viscosity (ν) in centistokes (cSt) or mm²/s using the following equation: ν = C × t Where:
Protocol 2: Determination of Pour Point (ASTM D97)
Objective: To determine the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.[14][15]
Apparatus:
-
Test jar
-
Thermometer
-
Jacket
-
Disk
-
Gasket
-
Cooling bath(s) capable of reaching the required low temperatures.
Procedure:
-
Sample Preparation: Pour the specimen into the test jar to the marked level. If necessary, heat the sample to ensure it is sufficiently fluid to pour.[16]
-
Preliminary Heating:
-
Cooling: Place the test jar into the cooling jacket and then into the cooling bath. The cooling rate is specified by the standard.
-
Observation:
-
Endpoint Determination: Continue cooling in this manner until the specimen shows no movement when the test jar is held horizontally for 5 seconds.[15]
-
Calculation and Reporting: The pour point is recorded as 3°C above the solid point temperature (the temperature at which no movement was observed).[15][16][18]
Protocol 3: Calculation of Viscosity Index (ASTM D2270)
Objective: To calculate the viscosity index (VI) of petroleum products from their kinematic viscosities at 40°C and 100°C.[19][20][21] A higher VI indicates a smaller change in viscosity with temperature.[20][21]
Procedure:
-
Measure Kinematic Viscosity: Determine the kinematic viscosity of the sample at both 40°C and 100°C using the ASTM D445 protocol.[19][22]
-
Obtain Reference Values:
-
Using the kinematic viscosity value at 100°C (Y), find the values for L and H from the tables provided in the ASTM D2270 standard.[19][22]
-
L is the kinematic viscosity at 40°C of an oil with a VI of 0 that has the same viscosity at 100°C as the test oil.[19]
-
H is the kinematic viscosity at 40°C of an oil with a VI of 100 that has the same viscosity at 100°C as the test oil.[19]
-
-
Calculation:
-
Let U be the kinematic viscosity of the test oil at 40°C.
-
For oils with a VI of 100 or less: VI = [(L - U) / (L - H)] × 100
-
For oils with a VI greater than 100: VI = [((antilog N) - 1) / 0.00715] + 100 Where: N = (log H - log U) / log Y
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in lubricant properties and the workflow for lubricant performance evaluation.
Caption: Structure-Property Relationship of Lubricant Base Oils.
Caption: Experimental Workflow for Lubricant Performance Evaluation.
References
- 1. Polyalphaolefin (PAO) Lubricants Explained [machinerylubrication.com]
- 2. Understanding the Differences Between Base Oil Formulations [machinerylubrication.com]
- 3. mobil.com.de [mobil.com.de]
- 4. tulco.com [tulco.com]
- 5. Polyalphaolefins FAQ | Chevron Phillips Chemical [cpchem.com]
- 6. Comparison of Properties between Mineral and Synthetic Base Oils [farazoil.com]
- 7. cnlubricantadditive.com [cnlubricantadditive.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. ASTM D445 - eralytics [eralytics.com]
- 11. tamson-instruments.com [tamson-instruments.com]
- 12. store.astm.org [store.astm.org]
- 13. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 14. tamson-instruments.com [tamson-instruments.com]
- 15. precisionlubrication.com [precisionlubrication.com]
- 16. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 17. img.waimaoniu.net [img.waimaoniu.net]
- 18. nazhco.com [nazhco.com]
- 19. precisionlubrication.com [precisionlubrication.com]
- 20. ASTM D2270 – SPL [spllabs.com]
- 21. ASTM D2270 - eralytics [eralytics.com]
- 22. lubeguide.org [lubeguide.org]
Application Notes and Protocols for the Dissolution of 2,2,3,4,5-Pentamethylhexane
Introduction
2,2,3,4,5-Pentamethylhexane is a highly branched, nonpolar aliphatic hydrocarbon. Its physicochemical properties dictate its solubility, making it readily soluble in nonpolar organic solvents while being virtually insoluble in polar solvents such as water. These application notes provide a detailed protocol for the dissolution of this compound for use in research, development, and quality control settings. The provided methodologies are intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting appropriate solvents and handling the compound safely in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | [1] |
| CAS Number | 61868-88-0 | [1] |
| Boiling Point | 174 °C (estimated) | [2] |
| Melting Point | -57.06 °C (estimated) | [2] |
| Density | 0.7629 g/cm³ (estimated) | [2] |
| Solubility in Water | Insoluble | [3] |
| Solubility in Organic Solvents | Soluble in nonpolar solvents like hexane, benzene, and ether. | [3][4] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
The following protocols outline the recommended procedures for dissolving this compound to prepare a standard solution. The principle of "like dissolves like" is applied in the selection of appropriate solvents.[5]
Materials:
-
This compound
-
Selected nonpolar solvent (e.g., Hexane, Heptane, Cyclohexane, Toluene)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes (graduated and volumetric)
-
Beakers
-
Magnetic stirrer and stir bars
-
Spatula
-
Weighing paper/boats
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Protocol for Preparing a Standard Solution by Mass:
This protocol is suitable for preparing a solution with a precise concentration (e.g., mg/mL or molarity).
-
Calculation: Determine the mass of this compound required to achieve the desired concentration in the final volume of the chosen solvent.
-
Weighing: Accurately weigh the calculated mass of this compound using an analytical balance. Use a clean, dry beaker or weighing boat.
-
Initial Dissolution: Add a small volume of the selected nonpolar solvent to the beaker containing the weighed this compound. This should be approximately 25-50% of the final desired volume.
-
Mixing: Place a magnetic stir bar in the beaker and place the beaker on a magnetic stirrer. Stir the mixture at a moderate speed until the this compound is completely dissolved. Gentle heating (in a well-ventilated area, away from ignition sources) may be applied to expedite dissolution if necessary, though it is not typically required for liquid alkanes at room temperature.
-
Quantitative Transfer: Carefully transfer the solution from the beaker into a clean, calibrated volumetric flask of the appropriate size.
-
Rinsing: Rinse the beaker several times with small aliquots of the solvent, transferring the rinse to the volumetric flask each time to ensure all the solute is transferred.
-
Dilution to Volume: Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Final Mixing: Stopper the volumetric flask and invert it several times (15-20 times) to ensure the solution is homogeneous.
-
Labeling and Storage: Label the flask with the compound name, concentration, solvent, and date of preparation. Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from ignition sources.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Nonpolar organic solvents are flammable. Avoid open flames, sparks, and hot surfaces.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting any work.
Visualizations
The following diagrams illustrate the logical workflow for solvent selection and the experimental protocol for dissolution.
Caption: Logical workflow for selecting an appropriate solvent.
Caption: Experimental workflow for preparing a standard solution.
References
Application Notes and Protocols for Studying Alkane Reactivity
The study of alkane reactivity is a cornerstone of modern chemistry, with profound implications for catalysis, materials science, and drug development. Alkanes, being saturated hydrocarbons, are notoriously inert due to their strong, non-polar C-H and C-C bonds. Overcoming this inertia to achieve selective functionalization is a significant scientific challenge. These application notes provide detailed protocols for three distinct experimental setups designed to investigate alkane reactivity: High-Pressure Catalytic Oxidation, Photocatalytic C-H Functionalization, and Continuous Flow Reactions.
Application Note 1: High-Pressure Catalytic Oxidation of Alkanes
Introduction: High-pressure reactors, or autoclaves, are essential for studying reactions involving gaseous alkanes (e.g., methane, ethane) or for increasing the concentration of volatile liquid alkanes in the reaction phase.[1][2] This setup allows for precise control over temperature and pressure, which are critical parameters in overcoming the high activation energies associated with C-H bond cleavage. This protocol details the use of a Parr reactor system for the catalytic oxidation of a generic liquid alkane like cyclohexane, a common model substrate.
Experimental Protocol: Catalytic Oxidation of Cyclohexane
Objective: To evaluate the efficacy of a novel metal-based catalyst for the oxidation of cyclohexane to cyclohexanol and cyclohexanone using molecular oxygen.
Materials:
-
Parr 5500 Series Compact Micro Reactor or equivalent stainless-steel autoclave[2]
-
Parr 4848 Reactor Controller or equivalent[2]
-
Gas inlet lines for O₂ and N₂ with appropriate pressure regulators
-
Cyclohexane (substrate)
-
Acetonitrile (solvent)
-
Novel metal catalyst
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID) for analysis
Procedure:
-
Reactor Preparation: Ensure the reactor vessel and its components (stirring shaft, gas lines, thermocouple) are clean and dry. Check the integrity of the PTFE gasket to ensure a proper seal at high temperatures and pressures.[2]
-
Charging the Reactor:
-
To the reactor vessel, add the catalyst (e.g., 5-10 mg).
-
Add a magnetic stir bar.
-
Add the solvent (e.g., 50 mL of acetonitrile).
-
Add the substrate, cyclohexane (e.g., 5 mmol).
-
Add the internal standard for GC analysis (e.g., 1 mmol of dodecane).
-
-
Assembly and Sealing:
-
Place the reactor head onto the cylinder.
-
Secure the split-ring closure and tighten the cap screws in a crisscross pattern to ensure an even seal.[2]
-
-
System Purge:
-
Move the assembled reactor into a fume hood and connect the gas inlet line.
-
Pressurize the reactor with N₂ to ~10 bar, then vent slowly to a safe exhaust. Repeat this cycle 3-5 times to remove all air from the vessel.
-
-
Pressurization with Reactant Gas:
-
After purging, pressurize the reactor with O₂ to the desired reaction pressure (e.g., 20 bar). Close the inlet valve.
-
-
Reaction Execution:
-
Reaction Quench and Sample Collection:
-
After the reaction time has elapsed, turn off the heater and allow the reactor to cool to room temperature.
-
Once cooled, slowly and carefully vent the excess pressure.
-
Open the reactor and collect a liquid sample for analysis.
-
-
Analysis:
-
Filter the collected sample to remove the catalyst.
-
Analyze the sample by GC-FID to quantify the amounts of remaining cyclohexane and the products formed (cyclohexanol and cyclohexanone) relative to the internal standard.
-
Data Presentation
Quantitative results from the catalytic oxidation of cyclohexane can be summarized as follows:
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Pressure (bar O₂) | Time (h) | Conversion (%) | Selectivity to Cyclohexanol (%) | Selectivity to Cyclohexanone (%) |
| 1 | 0.1 | 150 | 20 | 12 | 25.4 | 55.1 | 44.9 |
| 2 | 0.2 | 150 | 20 | 12 | 48.2 | 52.8 | 47.2 |
| 3 | 0.1 | 160 | 20 | 12 | 35.7 | 49.5 | 50.5 |
| 4 | 0.1 | 150 | 30 | 12 | 28.9 | 54.2 | 45.8 |
Experimental Workflow
Caption: Workflow for high-pressure catalytic alkane oxidation.
Application Note 2: Photocatalytic C-H Functionalization
Introduction: Photocatalysis offers a powerful method for activating C-H bonds under mild, ambient conditions, driven by visible light.[3] This approach often utilizes a photocatalyst that, upon light absorption, can initiate a radical-based reaction pathway for alkane functionalization.[4][5] This protocol describes a general setup for the photocatalytic amination of alkanes using a common iridium-based photocatalyst.
Experimental Protocol: Photocatalytic Amination of Cyclooctane
Objective: To functionalize the C-H bonds of cyclooctane via a photocatalytic reaction to form an N-alkylated product.
Materials:
-
Schlenk flask or borosilicate vial with a magnetic stir bar
-
Blue LED light source (e.g., 30 W, λ = 450–465 nm)[3]
-
Cooling fan
-
Nitrogen or Argon gas line for creating an inert atmosphere
-
Cyclooctane (substrate)
-
Aminating agent (e.g., N-aminopyridinium salt)
-
Photocatalyst (e.g., [Ir(ppy)₂(bpy)]BF₄)[3]
-
Base (e.g., triethylamine)
-
Solvent (e.g., acetonitrile)
-
Nuclear Magnetic Resonance (NMR) spectrometer and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Reactor Setup: Place a Schlenk flask containing a stir bar on a magnetic stir plate. Position the blue LED lamp approximately 5-10 cm from the flask. Use a cooling fan to maintain the reaction at room temperature.
-
Charging the Reactor:
-
In the Schlenk flask, add the photocatalyst (e.g., 1.0 mol%).
-
Add the aminating agent (e.g., 0.2 mmol).
-
Add the alkane substrate, cyclooctane (e.g., 1.0 mmol, 5 equivalents).
-
-
Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Using syringes, add the degassed solvent (e.g., 2 mL of acetonitrile).
-
Add the base (e.g., 0.4 mmol of triethylamine).
-
-
Initiating the Reaction:
-
Begin vigorous stirring.
-
Turn on the blue LED light source to initiate the reaction.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed for the specified time (e.g., 24 hours).
-
The progress can be monitored by taking small aliquots at different time points and analyzing them by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by monitoring), turn off the light source.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography.
-
-
Analysis:
-
Characterize the purified product using NMR spectroscopy and mass spectrometry to confirm its structure and determine the yield.
-
Data Presentation
Quantitative data for the photocatalytic amination can be presented as follows:
| Entry | Photocatalyst (mol%) | Base | Solvent | Time (h) | Isolated Yield (%) |
| 1 | [Ir(ppy)₂(bpy)]BF₄ (1.0) | Triethylamine | Acetonitrile | 24 | 85 |
| 2 | Ru(bpy)₃Cl₂ (1.0) | Triethylamine | Acetonitrile | 24 | 42 |
| 3 | [Ir(ppy)₂(bpy)]BF₄ (1.0) | DBU | Acetonitrile | 24 | 78 |
| 4 | [Ir(ppy)₂(bpy)]BF₄ (1.0) | Triethylamine | DMF | 24 | 65 |
| 5 | [Ir(ppy)₂(bpy)]BF₄ (1.0) | None | Acetonitrile | 24 | <5 |
Logical Relationship Diagram
Caption: General signaling pathway for photocatalytic C-H activation.
Application Note 3: Alkane Functionalization in a Continuous Flow Reactor
Introduction: Flow chemistry provides a safe, efficient, and scalable platform for performing reactions with gaseous alkanes or for reactions that are highly exothermic or require precise control over reaction time.[6][7] For gas-liquid reactions, flow reactors offer superior mass transfer compared to batch setups, often leading to dramatically reduced reaction times and improved yields.[6][8] This protocol describes a home-built microreactor setup for the photooxygenation of an alkane derivative.
Experimental Protocol: Continuous Flow Photooxygenation
Objective: To perform the photooxygenation of citronellol (an alkene with alkane-like C-H bonds) with singlet oxygen generated in a continuous flow system.
Materials:
-
Syringe pumps for liquid delivery
-
Mass flow controller for gas delivery
-
T-mixer for combining gas and liquid streams[8]
-
Fluorinated ethylene-propylene (FEP) tubing (e.g., 0.8 mm ID)[6]
-
Glass cylinder for coiling the tubing
-
UV or visible light source (e.g., high-power LED)
-
Back-pressure regulator (BPR) to maintain system pressure[7]
-
Photosensitizer (e.g., Rose Bengal)
-
Substrate (e.g., citronellol)
-
Solvent (e.g., methanol)
-
Oxygen gas
Procedure:
-
System Assembly:
-
Assemble the flow reactor as shown in the diagram below. Coil the FEP tubing around a transparent glass cylinder. Place the light source inside the cylinder.
-
Connect the liquid line from a syringe pump and the gas line from the mass flow controller to a T-mixer.[8]
-
Connect the outlet of the T-mixer to the FEP reactor tubing.
-
Connect the outlet of the reactor to a back-pressure regulator set to the desired pressure (e.g., 5-10 bar).
-
-
Prepare Solutions:
-
Prepare a stock solution of the substrate and the photosensitizer in the chosen solvent. For example, a 0.1 M solution of citronellol with 0.05 mol% Rose Bengal in methanol.
-
-
Running the Reaction:
-
Begin pumping the liquid solution through the system at a set flow rate (e.g., 0.5 mL/min).
-
Introduce oxygen gas through the mass flow controller at a specific flow rate to create a segmented (slug) flow within the tubing.[6]
-
Turn on the light source to initiate the photoreaction.
-
The combination of flow rate and reactor volume determines the residence time (the time the reaction mixture is irradiated).
-
-
Sample Collection and Analysis:
-
Allow the system to stabilize for a few minutes.
-
Collect the output from the back-pressure regulator in a collection vial.
-
Analyze the collected sample directly by NMR or GC-MS to determine the conversion and product distribution.
-
-
Parameter Optimization:
-
Vary the liquid and gas flow rates, pressure (via the BPR), and light intensity to optimize the reaction for conversion and selectivity.
-
Data Presentation
Results from the flow photooxygenation can be tabulated to compare different conditions:
| Entry | Liquid Flow Rate (mL/min) | O₂ Flow Rate (mL/min) | Residence Time (min) | Pressure (bar) | Conversion (%) |
| 1 | 1.0 | 2.0 | 5 | 5 | 65 |
| 2 | 0.5 | 2.0 | 10 | 5 | 98 |
| 3 | 0.25 | 2.0 | 20 | 5 | >99 |
| 4 | 0.5 | 4.0 | 10 | 10 | >99 |
Experimental Workflow
Caption: Schematic of a continuous flow setup for gas-liquid reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. safetynet.web.unc.edu [safetynet.web.unc.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Challenges and opportunities for alkane functionalisation using molecular catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03610H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A flow reactor setup for photochemistry of biphasic gas/liquid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
Application Notes and Protocols for the Analytical Separation of C11H24 Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecane (C11H24) has 159 structural isomers, many of which exhibit similar physicochemical properties, making their separation and identification a significant analytical challenge. The ability to distinguish between these isomers is crucial in various fields, including petrochemical analysis, environmental monitoring, and metabolomics, as the biological activity and toxicity can vary significantly between isomers. This document provides detailed application notes and experimental protocols for the separation and identification of C11H24 isomers using gas chromatography (GC) coupled with mass spectrometry (MS).
Principle of Separation
The primary technique for separating volatile hydrocarbon isomers like those of undecane is high-resolution capillary gas chromatography. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid stationary phase coated on the inner surface of a long, narrow capillary column. Nonpolar stationary phases are particularly effective for separating alkanes, where elution order is primarily determined by boiling point and molecular shape. More branched isomers tend to have lower boiling points and, consequently, shorter retention times than their straight-chain or less branched counterparts.
For unambiguous identification of the separated isomers, the use of Kovats Retention Indices (KI) is essential. The KI system provides a standardized measure of retention that is less dependent on instrumental variations than absolute retention times. Confirmation of the isomer structure is achieved by coupling the GC with a mass spectrometer (GC-MS), which provides fragmentation patterns that can be used to elucidate the branching structure of the hydrocarbon.
Data Presentation: Kovats Retention Indices of C11H24 Isomers
The following table provides a representative list of Kovats Retention Indices (KI) for various classes of C11H24 isomers on a nonpolar stationary phase (e.g., DB-1 or equivalent). The KI values are calculated relative to the retention times of n-alkanes. By definition, the KI of n-undecane is 1100.[1] The ranges provided are based on the established principles of elution for methyl-branched alkanes, where increased branching generally leads to lower retention indices.[2]
| Isomer Class | Example Isomer | IUPAC Name | Expected Kovats Index (KI) Range on Nonpolar Phase |
| n-Alkane | n-Undecane | Undecane | 1100 (by definition) |
| Monomethylalkanes | 2-Methyldecane | 2-Methyldecane | 1070 - 1090 |
| 3-Methyldecane | 3-Methyldecane | 1075 - 1095 | |
| 4-Methyldecane | 4-Methyldecane | 1080 - 1100 | |
| 5-Methyldecane | 5-Methyldecane | 1085 - 1105 | |
| Dimethylalkanes | 2,2-Dimethylnonane | 2,2-Dimethylnonane | 1050 - 1070 |
| 2,3-Dimethylnonane | 2,3-Dimethylnonane | 1060 - 1080 | |
| 3,3-Dimethylnonane | 3,3-Dimethylnonane | 1070 - 1090 | |
| 4,4-Dimethylnonane | 4,4-Dimethylnonane | 1080 - 1100 | |
| Trimethylalkanes | 2,2,3-Trimethyloctane | 2,2,3-Trimethyloctane | 1040 - 1060 |
| 2,3,4-Trimethyloctane | 2,3,4-Trimethyloctane | 1050 - 1070 | |
| Tetramethylalkanes | 2,2,3,3-Tetramethylheptane | 2,2,3,3-Tetramethylheptane | 1030 - 1050 |
Experimental Protocols
Protocol 1: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for the Separation and Identification of C11H24 Isomers
This protocol outlines the setup and operation of a standard GC-MS system for the analysis of undecane isomers.
1. Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and electronic pressure control.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: Agilent J&W DB-1 (100% dimethylpolysiloxane) capillary column (60 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent nonpolar column. A DB-5 column (5% phenyl-methylpolysiloxane) can also be used.[3][4]
-
Carrier Gas: Helium (99.999% purity).
-
Syringe: 10 µL GC syringe.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Solvent: n-Hexane or pentane (GC grade).
-
Standard: A mixture of n-alkanes (e.g., C8-C20) for the determination of Kovats retention indices.
2. GC-MS Operating Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (split ratio 100:1)
-
Injection Volume: 1 µL
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow mode)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: Increase to 200°C at a rate of 2°C/min
-
Hold: Hold at 200°C for 10 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-250
3. Sample Preparation:
-
Prepare a stock solution of the C11H24 isomer mixture in n-hexane at a concentration of approximately 1000 µg/mL.
-
Prepare a working standard by diluting the stock solution to a final concentration of 10 µg/mL in n-hexane.
-
Prepare a separate n-alkane standard mixture in n-hexane.
4. Data Acquisition and Analysis:
-
Inject the n-alkane standard mixture to calibrate the system and determine the retention times for the calculation of Kovats indices.
-
Inject the C11H24 isomer sample.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the individual isomers by comparing their calculated Kovats retention indices with the reference values in the data table and by interpreting their mass spectra. The mass spectra of alkanes are characterized by fragment ions with a difference of 14 amu (CH2 group).
Protocol 2: Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Separation of Complex Isomer Mixtures
For highly complex samples containing a large number of C11H24 isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher resolving power.
1. Instrumentation:
-
GCxGC System: A gas chromatograph equipped with a thermal or cryogenic modulator.
-
First Dimension Column (1D): Nonpolar column (e.g., DB-1, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Second Dimension Column (2D): Mid-polar or polar column (e.g., DB-17 or a wax column, 1-2 m x 0.1 mm I.D., 0.1 µm film thickness).
-
Detector: Flame Ionization Detector (FID) or Time-of-Flight Mass Spectrometer (TOF-MS).
2. GCxGC Operating Conditions:
-
Injector and Carrier Gas: As per Protocol 1.
-
1D Oven Temperature Program: Similar to Protocol 1, but may be adjusted to optimize the separation in the first dimension.
-
2D Oven Temperature Program: Typically offset by +5 to +10°C from the 1D oven.
-
Modulation Period: 4-8 seconds, optimized to ensure complete elution from the second dimension for each modulation.
3. Data Analysis:
-
GCxGC produces a two-dimensional chromatogram where compounds are separated based on volatility in the first dimension and polarity in the second dimension.
-
This structured separation allows for the grouping of isomers and provides enhanced resolution, facilitating more confident identification.
Visualizations
Caption: Workflow for the separation and identification of C11H24 isomers using GC-MS.
Caption: Principle of comprehensive two-dimensional gas chromatography (GCxGC).
References
Troubleshooting & Optimization
Technical Support Center: Gas Chromatography (GC) Analysis
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of complex hydrocarbon mixtures, with a specific focus on improving the resolution of 2,2,3,4,5-Pentamethylhexane and its isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving good resolution of this compound and its isomers?
A1: The most critical factor is the selection of the appropriate stationary phase. Since this compound is a non-polar branched alkane, a non-polar stationary phase is the best choice, following the principle of "like dissolves like".[1] This choice dictates the selectivity of the column, which is its ability to differentiate between structurally similar isomers.
Q2: How does the temperature program affect the separation of co-eluting isomers?
A2: Temperature programming is crucial for separating complex mixtures with a wide range of boiling points, which is characteristic of isomeric alkanes.[2] A slower temperature ramp rate can improve the resolution of closely eluting peaks by providing more time for interaction with the stationary phase. For early eluting, poorly resolved peaks, decreasing the initial oven temperature can also enhance separation.
Q3: What is the impact of carrier gas flow rate on resolution?
A3: The carrier gas flow rate influences column efficiency and, consequently, resolution. Each carrier gas (e.g., helium, hydrogen, nitrogen) has an optimal flow rate at which it delivers the best separation performance. Operating at a flow rate that is too high or too low can lead to peak broadening and a loss of resolution.
Q4: Can changing the GC column dimensions improve the resolution of pentamethylhexane isomers?
A4: Yes, column dimensions play a significant role in efficiency and resolution.
-
Length: Longer columns provide more theoretical plates, generally leading to better resolution, but also longer analysis times.
-
Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and thus better resolution.[1]
-
Film Thickness: A thinner stationary phase film can reduce peak broadening and improve resolution, especially for later-eluting compounds.
Troubleshooting Guides
Problem 1: Poor resolution or co-elution of this compound with other isomers.
This is a common issue when analyzing complex mixtures of branched alkanes due to their similar boiling points and chemical properties.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Detailed Steps:
-
Verify GC Column:
-
Stationary Phase: Confirm that you are using a non-polar stationary phase, such as a 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or a 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms). Non-polar columns are best suited for separating non-polar compounds like alkanes.[1]
-
Column Health: Inspect your column for signs of degradation, such as excessive bleed or contamination, which can lead to poor peak shape and loss of resolution.
-
-
Optimize Temperature Program:
-
Initial Temperature: If the co-eluting peaks are at the beginning of the chromatogram, lower the initial oven temperature. This increases the retention of early eluting compounds, providing more opportunity for separation.
-
Ramp Rate: Employ a slower temperature ramp rate (e.g., 2-5 °C/min). This increases the time analytes spend interacting with the stationary phase, which can significantly improve the separation of closely boiling isomers.
-
-
Adjust Carrier Gas Flow Rate:
-
Ensure the carrier gas flow rate is set to the optimal velocity for the gas you are using (typically around 30-40 cm/s for Helium). An incorrect flow rate can decrease column efficiency.
-
-
Consider Column Dimensions:
-
If the above steps do not provide sufficient resolution, consider using a column with different dimensions. A longer column (e.g., 60 m or 100 m) or a column with a smaller internal diameter (e.g., 0.18 mm) will provide higher theoretical plates and should improve separation.
-
Problem 2: Broad or tailing peaks for this compound.
Peak broadening or tailing can obscure closely eluting isomers and affect accurate quantification.
Troubleshooting Workflow:
References
Technical Support Center: Troubleshooting Calibration Curve Issues with Alkane Standards
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with calibration curves for alkane standards in gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: My calibration curve for higher alkanes is non-linear. What are the common causes?
A1: Non-linearity in calibration curves for higher molecular weight alkanes is a frequent issue. Several factors can contribute to this problem:
-
Inlet Discrimination: This is a primary cause, where higher boiling point (less volatile) alkanes are not transferred as efficiently from the GC inlet to the column as the more volatile, lower carbon number alkanes. This results in a lower response for the same concentration, causing the curve to plateau at higher concentrations.[1] The inlet temperature might be too low to ensure complete and rapid vaporization of the less volatile compounds.[1]
-
Column Overload: Injecting a sample concentration that is too high can lead to column overload, causing peak fronting and a non-linear response.[2]
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a flattening of the calibration curve.
-
Standard Preparation Errors: Inaccurate dilutions, especially at the higher concentration points, can introduce non-linearity.
-
Matrix Effects: If your samples are in a complex matrix, other components can interfere with the analysis, leading to either suppression or enhancement of the analyte signal.[3][4][5][6]
Q2: I'm observing significant peak tailing for my alkane standards. What should I investigate?
A2: Peak tailing can adversely affect peak integration and, consequently, the accuracy of your calibration curve. Common causes include:
-
Active Sites: The presence of active sites in the GC inlet (e.g., in the liner) or on the column itself can lead to unwanted interactions with analytes, causing tailing. While alkanes are generally non-polar, this can still be a factor, especially if the system is contaminated.
-
Poor Column Installation: An improper column cut or incorrect installation depth in the inlet or detector can create dead volumes and disturb the sample path, leading to tailing peaks.
-
Contamination: A dirty inlet liner or contamination at the head of the column can cause peak tailing.[7]
-
Inappropriate Flow Rate: A carrier gas flow rate that is too low can contribute to peak broadening and tailing.
Q3: My calibration curve has poor reproducibility between runs. What are the likely reasons?
A3: Poor reproducibility can stem from several sources:[2]
-
Leaky Septum: A worn-out or leaking septum in the injector port can lead to inconsistent sample introduction and pressure fluctuations.[7]
-
Inconsistent Injection Volume: Issues with the autosampler syringe or manual injection technique can result in variable amounts of sample being introduced onto the column.[8]
-
Unstable Instrument Conditions: Fluctuations in oven temperature, carrier gas flow rate, or detector parameters can all lead to poor reproducibility.[8]
-
Standard Instability: Improperly stored standards may evaporate or degrade over time, leading to changes in concentration.
Q4: What is an acceptable R-squared (R²) value for an alkane calibration curve?
A4: While a definitive universal value does not exist, a general guideline for linearity is an R² value of ≥ 0.995 . However, the acceptable R² value can depend on the specific application, the concentration range being studied, and the regulatory requirements of your industry. For trace analysis, a slightly lower R² might be acceptable, whereas for high-precision quantitative assays, a value closer to 0.999 may be required.
Troubleshooting Guide
If you are experiencing issues with your alkane calibration curve, follow this systematic troubleshooting workflow.
References
- 1. adkllabs.com.au [adkllabs.com.au]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Matrix (chemical analysis) - Wikipedia [en.wikipedia.org]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
Technical Support Center: High-Purity Alkane Analysis
Welcome to the technical support center for high-purity alkane analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent contamination during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in high-purity alkane analysis?
A1: Contamination in high-purity alkane analysis can originate from various sources throughout the entire analytical procedure, from sample collection to final analysis.[1] The most common sources include:
-
Solvents and Reagents: Impurities in solvents, even in high-purity grades, can be a significant source of contamination.[2] Phthalates and other plasticizers can leach from solvent bottle caps.
-
Laboratory Environment: The laboratory air can contain volatile organic compounds (VOCs), dust, and aerosols that can contaminate samples. Materials like soft PVC flooring or vinyl gloves can release phthalates into the environment.[3]
-
Glassware and Equipment: Improperly cleaned glassware is a major source of contamination.[4][5] Residues from previous analyses, detergents, or storage can introduce unwanted compounds.[6] Plastic components in equipment can also leach contaminants.
-
Sample Handling and Storage: Contamination can be introduced during sample collection, handling, and storage.[7][8] This includes contamination from sampling equipment, storage containers, and even the analyst (e.g., from hand lotions or cosmetics). The use of vacutainers with rubber stoppers can introduce background VOCs.[9]
-
Gas Chromatography (GC) System: The GC system itself can be a source of contamination. Common sources within the GC include the carrier gas, gas lines, injection port (septum, liner), and the column itself.[10]
Q2: What are "ghost peaks" and how do they relate to contamination?
A2: Ghost peaks are unexpected peaks that appear in a chromatogram when no sample has been injected or alongside the peaks from the sample.[11][12] They are a direct indication of contamination within the analytical system.[11] Ghost peaks can arise from several sources:
-
Carryover: Remnants of a previous, more concentrated sample eluting in a subsequent run.[13][14]
-
Contaminated Syringe: A dirty syringe can introduce contaminants with each injection.[15]
-
Septum Bleed: Small particles or volatile compounds from the injector septum can enter the column.[15]
-
Column Bleed: Degradation of the stationary phase of the GC column at high temperatures.
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as peaks.
Q3: How can I prevent phthalate contamination in my analysis?
A3: Phthalates are common plasticizers and are ubiquitous in the laboratory environment, making them a frequent source of contamination.[3][16] To prevent phthalate contamination:
-
Avoid Plasticware: Whenever possible, use glassware instead of plastic containers, tubing, and other equipment.
-
Proper Glove Selection: Use nitrile gloves instead of vinyl gloves, as vinyl can be a significant source of phthalates.[3]
-
Solvent Purity: Use high-purity, distilled-in-glass solvents.[2] Consider purifying solvents in-house if phthalate contamination is a persistent issue.
-
Cleanliness: Maintain a clean laboratory environment to minimize dust, which can carry phthalates.[3]
-
Proper Storage: Store samples in clean glass vials with PTFE-lined caps and wrap them in aluminum foil to avoid contact with cardboard or paper, which can be sources of phthalates.[3]
Troubleshooting Guides
Problem 1: I am seeing unexpected peaks (ghost peaks) in my chromatograms.
This is a common issue indicating contamination within your GC system or sample handling procedure.[11][12] The following workflow can help you identify the source.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. watersciences.unl.edu [watersciences.unl.edu]
- 5. Cleaning Laboratory Glassware [sigmaaldrich.com]
- 6. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. fiveable.me [fiveable.me]
- 8. azolifesciences.com [azolifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. it.restek.com [it.restek.com]
- 12. youtube.com [youtube.com]
- 13. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 14. youtube.com [youtube.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Signal-to-Noise Ratio in NMR for Alkanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (SNR) in their NMR experiments on alkanes.
Troubleshooting Guides
This section addresses common issues encountered during NMR analysis of alkanes that can lead to poor signal-to-noise.
Issue 1: Low Signal Intensity Across the Entire Spectrum
-
Question: My entire spectrum has a low signal-to-noise ratio, making it difficult to distinguish peaks from the baseline. What are the likely causes and solutions?
-
Answer:
-
Low Sample Concentration: Alkanes, particularly long-chain ones, can have limited solubility. Insufficient concentration is a primary cause of low SNR.
-
Insufficient Number of Scans: The SNR is proportional to the square root of the number of scans.[3]
-
Solution: Increase the number of scans. To double the SNR, you need to quadruple the number of scans. For ¹³C NMR of alkanes, overnight acquisitions with thousands of scans are common.[3]
-
-
Improper Receiver Gain: If the receiver gain is set too low, the signal will not be sufficiently amplified. Conversely, setting it too high can lead to signal clipping and artifacts.[4]
-
Solution: Optimize the receiver gain. Most modern spectrometers have an automatic gain setting (rga) that is a good starting point.
-
-
Poor Probe Tuning and Matching: An improperly tuned probe will not efficiently transmit and receive the RF pulses, leading to significant signal loss.
-
Solution: Always tune and match the probe for each sample. This ensures maximum power transfer to the sample and maximum signal detection.
-
-
Issue 2: Broad and Poorly Resolved Peaks
-
Question: My alkane signals are broad, leading to poor resolution and low peak height. What can I do to improve this?
-
Answer:
-
Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks.
-
Solution: Carefully shim the magnet for each sample. Automated shimming routines are a good start, but manual shimming of the Z1 and Z2 shims can often improve line shape significantly.[5]
-
-
Sample Viscosity: Highly concentrated samples or the inherent properties of long-chain alkanes can lead to high viscosity, which restricts molecular tumbling and broadens signals.[1]
-
Solution: If possible, slightly decrease the concentration or increase the temperature of the experiment. Higher temperatures reduce viscosity and can sharpen lines.
-
-
Presence of Particulate Matter: Suspended solids in the NMR tube will severely degrade the magnetic field homogeneity.[1][2]
-
Issue 3: Overlapping Signals in ¹H NMR
-
Question: The proton signals of my alkane are severely overlapping, making interpretation impossible. How can I resolve these signals?
-
Answer:
-
Limited Chemical Shift Dispersion: Alkanes often have many protons in similar chemical environments, leading to significant signal overlap in 1D ¹H NMR.
-
Solution 1: Use a Higher Field Spectrometer: Higher magnetic field strengths increase the chemical shift dispersion, spreading out the signals.
-
Solution 2: Change the Solvent: Different deuterated solvents can induce small changes in chemical shifts, which may be enough to resolve overlapping multiplets. Solvents like benzene-d₆ can cause significant shifts compared to chloroform-d₃.[7]
-
Solution 3: 2D NMR (COSY): A COSY (Correlation Spectroscopy) experiment can resolve overlapping signals by spreading them into a second dimension. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, aiding in assignment even when the 1D spectrum is crowded.[8]
-
-
Frequently Asked Questions (FAQs)
Sample Preparation and Handling
-
Q1: How much sample should I use for alkane NMR?
-
Q2: What is the best way to prepare my alkane sample to maximize SNR?
-
Q3: Can dissolved oxygen affect my alkane spectrum?
-
A3: Yes, dissolved paramagnetic oxygen can shorten T₁ relaxation times and broaden lines. For high-resolution experiments, it is advisable to degas the sample using the freeze-pump-thaw technique.[1]
-
Experimental Parameters and Techniques
-
Q4: What is the quickest way to increase my signal-to-noise?
-
A4: The most straightforward way is to increase the number of scans. Remember that the SNR increases with the square root of the number of scans.[3]
-
-
Q5: When should I use DEPT or INEPT for my alkane sample?
-
A5: DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are excellent techniques for enhancing the signal of protonated carbons in ¹³C NMR. They transfer magnetization from the highly abundant protons to the low-abundance ¹³C nuclei, leading to a significant signal enhancement. They are particularly useful for alkanes where all carbons are protonated (except for quaternary carbons in branched alkanes). DEPT is generally preferred as it produces less spectral distortion.[10]
-
-
Q6: What kind of signal enhancement can I expect from DEPT?
-
A6: The theoretical signal enhancement from polarization transfer techniques like DEPT is proportional to the ratio of the gyromagnetic ratios of the source and destination nuclei (γ_H / γ_C), which is approximately 4. This means you can expect up to a 4-fold increase in signal intensity for CH, CH₂, and CH₃ groups compared to a standard ¹³C experiment under ideal conditions.
-
-
Q7: How do DEPT-90 and DEPT-135 help in analyzing alkanes?
-
A7: These experiments provide information about the number of protons attached to each carbon:
-
-
Q8: My alkane has many overlapping CH₂ signals. How can a COSY experiment help?
-
A8: A ¹H-¹H COSY experiment is a 2D technique that shows correlations between protons that are coupled to each other. Even if the signals overlap in the 1D spectrum, the cross-peaks in the 2D COSY spectrum can help you trace the connectivity of the proton spin systems along the alkane chain, allowing for unambiguous assignments.[8]
-
-
Q9: What is a reasonable relaxation delay (d1) for quantitative ¹³C NMR of alkanes?
-
A9: For quantitative analysis, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the carbons of interest.[13] Carbon nuclei in alkanes can have long T₁ values, especially those in the middle of a long chain. This can make quantitative ¹³C NMR very time-consuming. To shorten the required relaxation delay, a paramagnetic relaxation agent like Cr(acac)₃ can be added to the sample.[14][15]
-
Data Presentation
Table 1: Comparison of NMR Techniques for Enhancing SNR in Alkanes
| Technique | Primary Application | Expected SNR Enhancement (Approximate) | Key Advantages for Alkanes | Potential Issues |
| Signal Averaging | General SNR improvement for all NMR experiments. | Proportional to the square root of the number of scans. | Universally applicable; simple to implement. | Can lead to very long experiment times. |
| DEPT-135 | Enhancing ¹³C signals and determining carbon multiplicity. | Up to 4x for CH, CH₂, and CH₃ groups. | Differentiates CH/CH₃ (positive) from CH₂ (negative) signals, aiding in assignment. | Quaternary carbons are not observed.[11] Phasing can be critical.[16] |
| DEPT-90 | Isolating ¹³C signals from CH groups. | Up to 4x for CH groups. | Simplifies complex spectra by only showing methine carbons. | CH₂ and CH₃ signals are suppressed. "Leakage" of other signals can occur if J-coupling varies.[17] |
| ¹H-¹H COSY | Resolving overlapping ¹H signals and establishing proton connectivity. | Not a direct SNR enhancement technique, but improves effective resolution. | Excellent for tracing J-coupling networks in long-chain alkanes, even with severe signal overlap. | Can have complex cross-peak patterns; requires longer experiment times than 1D NMR. |
Experimental Protocols
Protocol 1: DEPT-135 for Alkane Analysis
-
Sample Preparation: Prepare a concentrated solution of the alkane (50-100 mg) in a suitable deuterated solvent (e.g., CDCl₃). Filter the sample into a clean 5 mm NMR tube.
-
Initial Setup: Tune and match the probe. Perform standard shimming procedures.
-
Acquire a Standard ¹³C Spectrum: Run a standard proton-decoupled ¹³C experiment to determine the chemical shift range of your alkane.
-
Set up the DEPT-135 Experiment:
-
Load the standard DEPT-135 pulse program from the spectrometer's library.
-
Set the spectral width to encompass all carbon signals observed in the standard ¹³C spectrum.
-
The pulse program will typically use a default average ¹J_CH coupling constant of ~145 Hz, which is generally suitable for aliphatic carbons.
-
Set the number of scans (e.g., 128 or higher for dilute samples) and a relaxation delay (d1) of 1-2 seconds.
-
-
Acquisition and Processing: Acquire the data. After Fourier transformation, phase the spectrum so that CH₂ signals are negative and CH/CH₃ signals are positive.
Protocol 2: ¹H-¹H COSY for Resolving Overlapping Alkane Signals
-
Sample Preparation: Prepare a solution of the alkane (5-25 mg) in a deuterated solvent. Filter the sample into the NMR tube.
-
Initial Setup: Tune, match, and shim the instrument carefully to achieve good resolution.
-
Acquire a Standard ¹H Spectrum: Record a standard 1D ¹H spectrum to determine the spectral width and identify regions of signal overlap.
-
Set up the COSY Experiment:
-
Load a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf on Bruker systems).
-
Set the spectral width in both dimensions (F1 and F2) to cover all proton signals.
-
Set the number of scans per increment (e.g., 2 to 8).
-
Set the number of increments in the indirect dimension (t₁), typically 256 or 512.
-
Use a relaxation delay of 1-2 seconds.
-
-
Acquisition and Processing: The experiment time will depend on the number of scans and increments. After acquisition, perform a 2D Fourier transform. Symmetrize the spectrum to reduce artifacts. The resulting 2D plot will show the 1D spectrum on the diagonal and cross-peaks off the diagonal, indicating J-coupling between protons.
Visualizations
Caption: General workflow for an NMR experiment on alkanes.
Caption: Logical relationship of DEPT experiments for alkane analysis.
Caption: Visualization of how COSY correlates coupled protons in an alkane chain.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. Troubleshooting [chem.rochester.edu]
- 8. organic chemistry - How to assign overlapping multiplets in 1H NMR spectra? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 11. Delta Tips: DEPT/INEPT Tool | Applications Notes | JEOL Ltd. [jeol.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Building Block. The relaxation delay [imserc.northwestern.edu]
- 14. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]
- 15. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 16. researchgate.net [researchgate.net]
- 17. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
A Comparative Analysis of GC-MS and NMR for the Structural Elucidation of 2,2,3,4,5-Pentamethylhexane
For researchers, scientists, and professionals in drug development, the precise structural identification of organic molecules is paramount. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of the highly branched alkane, 2,2,3,4,5-pentamethylhexane.
At a Glance: GC-MS vs. NMR for this compound
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular Weight and Fragmentation Pattern | Detailed Carbon-Hydrogen Framework and Connectivity |
| Sensitivity | High (picogram to femtogram range) | Lower (microgram to milligram range) |
| Sample Throughput | High | Low to Medium |
| Data Complexity | Relatively simple mass spectrum | Complex spectra requiring detailed interpretation |
| Structural Detail | Infers structure from fragments | Provides a detailed map of the molecule's structure |
| Quantitative Analysis | Excellent for quantification | Good for relative quantification (proton NMR) |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like this compound, GC separates it from other components in a mixture before it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint of the molecule based on the mass-to-charge ratio (m/z) of its fragments.
Predicted GC-MS Data for this compound
The mass spectrum of this compound is predicted to show a molecular ion peak (M+) corresponding to its molecular weight (156.31 g/mol ). However, for highly branched alkanes, the molecular ion peak can be weak or even absent.[1][2] The fragmentation pattern is dominated by the formation of stable carbocations resulting from cleavage at the branching points.[1][3] The loss of the largest alkyl group at a branch is generally favored.[1]
| Predicted Fragment (m/z) | Proposed Fragment Ion | Predicted Relative Abundance | Rationale |
| 141 | [M-CH3]+ | Low | Loss of a methyl radical. |
| 113 | [M-C3H7]+ | High | Loss of an isopropyl radical from C4, leading to a stable tertiary carbocation. |
| 99 | [M-C4H9]+ | Medium | Loss of a butyl radical. |
| 85 | [M-C5H11]+ | High | Cleavage at the C3-C4 bond, loss of a pentyl group to form a stable tertiary carbocation. |
| 71 | [C5H11]+ | High | Formation of a pentyl cation. |
| 57 | [C4H9]+ | Very High (likely base peak) | Formation of the very stable tert-butyl cation. |
| 43 | [C3H7]+ | High | Formation of the isopropyl cation. |
Note: This data is predicted based on the general fragmentation patterns of branched alkanes.[1][2][3]
Experimental Protocol for GC-MS
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane at a concentration of approximately 10 µg/mL.[4] The sample should be free of particulate matter.[4]
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[5]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
GC Conditions:
-
Injector Temperature: 250 °C.[5]
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.[5]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.[5]
-
Quadrupole Temperature: 150 °C.[5]
-
Mass Range: m/z 35-300.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values, the precise structure and connectivity of a molecule can be determined.
Predicted NMR Data for this compound
Due to the chiral centers at C3 and C4, this compound can exist as diastereomers, which would lead to more complex NMR spectra than a simple symmetrical alkane. The predicted chemical shifts are based on data from similar branched alkanes like 2,2,4-trimethylpentane and general principles of NMR spectroscopy for alkanes.[6][7][8]
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.85-0.95 | Multiple doublets and singlets | 18H | Methyl protons (C1, C2-Me, C3-Me, C4-Me, C5-Me) |
| ~1.10-1.30 | Multiplet | 2H | Methylene protons (CH₂ at C6) |
| ~1.40-1.60 | Multiplet | 3H | Methine protons (CH at C3, C4, C5) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~25-35 | Methyl carbons (C1, C2-Me, C3-Me, C4-Me, C5-Me) |
| ~30-40 | Methine carbons (C3, C4, C5) |
| ~35-45 | Methylene carbon (C6) |
| ~30-40 | Quaternary carbon (C2) |
Note: This data is a prediction and the actual spectrum may show more complex splitting patterns and slight variations in chemical shifts due to diastereoisomerism.
Experimental Protocol for NMR
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃).[9] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9] The solution is then transferred to a 5 mm NMR tube.
Instrumentation:
-
Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
¹H NMR Acquisition:
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~3 s.
-
Spectral Width: ~12 ppm.
¹³C NMR Acquisition:
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: zgpg30 (proton decoupled).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1 s.
-
Spectral Width: ~240 ppm.
Visualizing the Analytical Workflows
Caption: Comparative workflows for GC-MS and NMR analysis.
Conclusion
Both GC-MS and NMR spectroscopy are indispensable tools for the structural elucidation of organic compounds like this compound.
GC-MS excels in providing rapid identification based on molecular weight and a characteristic fragmentation pattern. Its high sensitivity makes it ideal for analyzing trace amounts of material and for screening complex mixtures. However, the interpretation of the mass spectrum alone may not be sufficient for unambiguously determining the exact isomer of a highly branched alkane.
NMR spectroscopy, on the other hand, offers an unparalleled level of structural detail. By providing a complete picture of the carbon-hydrogen framework, including connectivity and stereochemical relationships, NMR is the definitive method for absolute structure determination. While it requires a larger sample size and longer analysis times compared to GC-MS, the richness of the data it provides is often essential for de novo structure elucidation and for distinguishing between closely related isomers.
For a comprehensive characterization of this compound, a combined approach is recommended. GC-MS can be used for initial identification and purity assessment, while NMR spectroscopy provides the conclusive structural confirmation.
References
- 1. GCMS Section 6.9.2 [people.whitman.edu]
- 2. whitman.edu [whitman.edu]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. uoguelph.ca [uoguelph.ca]
- 5. mdpi.com [mdpi.com]
- 6. 2,2,4-Trimethylpentane(540-84-1) 1H NMR [m.chemicalbook.com]
- 7. 2,3,4-TRIMETHYLPENTANE(565-75-3) 1H NMR spectrum [chemicalbook.com]
- 8. Alkanes | OpenOChem Learn [learn.openochem.org]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to 2,2,3,4,5-Pentamethylhexane and other C11H24 Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the choice of solvents and excipients is a critical factor influencing drug solubility, stability, and delivery. Alkanes, particularly those with the molecular formula C11H24, offer a range of isomers with diverse physical and chemical properties. This guide provides a detailed comparison of 2,2,3,4,5-pentamethylhexane and its fellow C11H24 isomers, supported by experimental data and protocols to aid researchers in selecting the optimal compound for their specific applications.
Physicochemical Properties: A Comparative Overview
The structural arrangement of carbon atoms in C11H24 isomers significantly impacts their physical properties. Generally, increased branching leads to a more compact, spherical shape, which in turn affects intermolecular forces, boiling points, melting points, and densities.
Table 1: Physicochemical Properties of Selected C11H24 Isomers
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |
| n-Undecane | 1120-21-4 | 156.31 | 196[1][2] | -26[3] | 0.740 @ 20°C[1][4] | 1.417[1][5] |
| This compound | 61868-88-0 | 156.31 | 174[6] | -57.06 (estimate)[6] | 0.7629[6] | 1.4261[6] |
| 2,2,4,4,5-Pentamethylhexane | 60302-23-0 | 156.31 | 175.5 | - | 0.742 | 1.416 |
| 2,2,3,5,5-Pentamethylhexane | 14739-73-2 | 156.31 | 164.25 - 166.05[7][8] | - | - | - |
As illustrated in the table, the highly branched this compound exhibits a lower boiling point than its linear counterpart, n-undecane. This is a characteristic trend for alkane isomers, as the reduced surface area of branched molecules leads to weaker van der Waals forces.[9] Conversely, the more symmetrical and compact structures of highly branched isomers can lead to higher melting points, although this trend is not always consistent. The density of these isomers also varies with their molecular packing efficiency.
Performance in Pharmaceutical Applications
While direct comparative studies on the performance of all C11H24 isomers in drug development are limited, the principles of solvent-solute interactions can provide valuable insights. The nonpolar nature of alkanes makes them suitable solvents for lipophilic drug candidates. The degree of branching can influence the solvent's ability to create cavities to accommodate solute molecules, thereby affecting solubility.
Logical Relationship for Solubility:
The solubility of a nonpolar drug in an alkane solvent is influenced by the balance between the energy required to create a cavity in the solvent and the energy released upon insertion of the solute molecule.
Caption: Relationship between solvent branching and drug solubility.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Synthesis of Highly Branched Alkanes (e.g., this compound)
Highly branched alkanes can be synthesized through various methods, including the Corey-House synthesis, which is versatile for creating both symmetrical and unsymmetrical alkanes.[1][10][11]
Experimental Workflow for Corey-House Synthesis:
Caption: General workflow for the Corey-House synthesis of a branched alkane.
Protocol:
-
Preparation of Alkyllithium: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add lithium metal turnings to anhydrous diethyl ether. Slowly add the first alkyl halide (dissolved in anhydrous ether) to the flask while stirring under a nitrogen atmosphere. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Formation of Gilman Reagent: Once the formation of the alkyllithium is complete, cool the solution in an ice bath. Slowly add a suspension of copper(I) iodide in anhydrous ether to the alkyllithium solution with vigorous stirring. The formation of the lithium dialkylcuprate (Gilman reagent) is indicated by a color change.
-
Coupling Reaction: To the freshly prepared Gilman reagent, add the second alkyl halide (dissolved in anhydrous ether) dropwise at a low temperature (typically 0 °C or below).
-
Workup and Purification: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the ethereal layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., magnesium sulfate). Remove the solvent by rotary evaporation. The crude alkane is then purified by fractional distillation.
Measurement of Physicochemical Properties
Density Measurement:
The density of liquid alkanes can be determined using a pycnometer or a digital density meter.[12][13][14][15]
Protocol (Pycnometer Method):
-
Thoroughly clean and dry a pycnometer of a known volume.
-
Weigh the empty pycnometer accurately.
-
Fill the pycnometer with the liquid alkane isomer, ensuring no air bubbles are trapped.
-
Place the pycnometer in a constant temperature bath until it reaches thermal equilibrium.
-
Adjust the liquid level to the calibration mark of the pycnometer.
-
Wipe the outside of the pycnometer dry and weigh it accurately.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Viscosity Measurement:
The viscosity of the alkane isomers can be measured using a capillary viscometer or a rotational viscometer.[7][16][17][18][19]
Protocol (Capillary Viscometer):
-
Clean and dry the viscometer thoroughly.
-
Introduce a known volume of the liquid alkane into the viscometer.
-
Place the viscometer in a constant temperature bath until the sample reaches the desired temperature.
-
By applying suction or pressure, draw the liquid up through the capillary tube above the upper timing mark.
-
Measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.
-
The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
Cellular Effects and Signaling Pathways
Currently, there is a lack of specific research on the direct effects of this compound and other C11H24 isomers on cellular signaling pathways. Alkanes are generally considered to be biologically inert, with their primary biological interactions being related to their lipophilicity, which can disrupt cell membranes at high concentrations. However, the potential for subtle effects on cellular processes cannot be entirely ruled out and warrants further investigation.
Hypothetical Interaction Pathway:
Given their nonpolar nature, any interaction with signaling pathways would likely be indirect, possibly through modulation of the lipid environment of membrane-bound receptors or enzymes.
Caption: Hypothetical indirect effect of alkanes on cell signaling.
Conclusion
The choice between this compound and other C11H24 isomers will depend on the specific requirements of the research or drug development application. The highly branched nature of pentamethylhexanes offers different physicochemical properties compared to their linear counterparts, which can be advantageous in certain formulations. The provided experimental protocols for synthesis and property measurement will enable researchers to conduct their own comparative studies and make informed decisions. Further investigation into the drug solubility in these isomers and their potential biological interactions is crucial to fully unlock their potential in the pharmaceutical field.
References
- 1. collegedunia.com [collegedunia.com]
- 2. Solved b) Undecane, C11H24, has a boiling point of 196°C. On | Chegg.com [chegg.com]
- 3. Undecane - Wikipedia [en.wikipedia.org]
- 4. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 5. nacchemical.com [nacchemical.com]
- 6. This compound [chemicalbook.com]
- 7. cscscientific.com [cscscientific.com]
- 8. 2,2,3,5,5-pentamethylhexane [webbook.nist.gov]
- 9. A Short Note On Wurtz Reaction [unacademy.com]
- 10. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 11. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 14. uoanbar.edu.iq [uoanbar.edu.iq]
- 15. mt.com [mt.com]
- 16. gazi.edu.tr [gazi.edu.tr]
- 17. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 19. Viscosity | Class experiment | RSC Education [edu.rsc.org]
Inter-laboratory comparison of alkane analysis
An Inter-laboratory Comparison of Analytical Techniques for Alkane Analysis: A Guide for Researchers
This guide provides a comprehensive comparison of three prevalent analytical techniques for the determination of alkanes: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and Comprehensive Two-Dimensional Gas Chromatography (GCxGC). The information presented is synthesized from various inter-laboratory studies, proficiency testing schemes, and standard analytical methods to offer an objective overview for researchers, scientists, and drug development professionals.
Introduction to Alkane Analysis Techniques
Alkanes are saturated hydrocarbons that are ubiquitous in various matrices, including environmental samples, petroleum products, and biological tissues. Accurate and precise quantification of alkanes is crucial for a wide range of applications, from environmental monitoring and oil spill fingerprinting to geochemical exploration and clinical diagnostics. The choice of analytical technique depends on the specific requirements of the analysis, such as the complexity of the sample, the required sensitivity, and the need for qualitative or quantitative data.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used technique for quantifying volatile and semi-volatile organic compounds. The FID is a universal detector for hydrocarbons and exhibits a linear response over a wide concentration range, making it ideal for accurate quantification.
-
Gas Chromatography with Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC-MS provides not only quantitative data but also qualitative information through the mass spectra of the analytes, allowing for confident compound identification.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): A powerful analytical technique that provides significantly enhanced resolution for complex samples. In GCxGC, two columns with different separation mechanisms are coupled, allowing for a much more detailed characterization of intricate mixtures of hydrocarbons.
Experimental Protocols
The following sections outline generalized experimental protocols for the analysis of alkanes using GC-FID, GC-MS, and GCxGC. These protocols are based on established standard methods and common practices in analytical laboratories.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is based on methodologies similar to those described in EPA Method 8015D for the analysis of nonhalogenated organics.[1][2][3][4]
Sample Preparation (for Soil and Water Samples):
-
Extraction:
-
Soil/Sediment: A known weight of the sample is extracted with a suitable solvent (e.g., hexane, dichloromethane) using techniques such as Soxhlet extraction, pressurized fluid extraction, or ultrasonic extraction.
-
Water: A known volume of the water sample is extracted with a small volume of an immiscible solvent (e.g., hexane) through liquid-liquid extraction.
-
-
Drying and Concentration: The solvent extract is dried over anhydrous sodium sulfate and then concentrated to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup (Optional): For complex matrices, a cleanup step using silica gel or alumina column chromatography may be necessary to remove polar interferences.
Instrumental Analysis:
-
Gas Chromatograph: Equipped with a flame ionization detector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Oven Temperature Program: A temperature program is used to separate the alkanes based on their boiling points. A typical program might start at 40°C, hold for 2 minutes, then ramp to 320°C at a rate of 10°C/min, and hold for 10 minutes.
-
Detector Temperature: 330°C.
-
Calibration: An external standard calibration curve is prepared using a series of standard solutions containing the target alkanes at known concentrations.
Gas Chromatography with Mass Spectrometry (GC-MS)
The protocol for GC-MS is similar to GC-FID in terms of sample preparation and chromatographic separation. The primary difference lies in the detection method.
Instrumental Analysis:
-
Gas Chromatograph: Coupled to a mass spectrometer.
-
Column and Conditions: Same as for GC-FID.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: Quadrupole, ion trap, or time-of-flight (TOF) analyzers are commonly used.
-
Acquisition Mode: Full scan mode is used for qualitative analysis and identification of unknown compounds. Selected Ion Monitoring (SIM) mode is used for quantitative analysis of target compounds with higher sensitivity and selectivity.
-
-
Data Analysis: Compound identification is based on the retention time and the fragmentation pattern in the mass spectrum, which is compared to a spectral library (e.g., NIST). Quantification is performed by integrating the peak area of a characteristic ion. A validation study for a GC-MS method for n-alkanes reported complete method recoveries greater than 91%.[5][6]
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
GCxGC analysis requires a specialized instrument setup.
Instrumental Analysis:
-
Gas Chromatograph: A GC system capable of accommodating two columns and a modulator.
-
Column Set: A non-polar column in the first dimension and a polar or shape-selective column in the second dimension.
-
Modulator: A thermal or cryogenic modulator is used to trap, focus, and re-inject fractions of the effluent from the first column onto the second column.
-
Detector: A fast-acquisition detector is required, such as a flame ionization detector (FID) or a time-of-flight mass spectrometer (TOF-MS).
-
Data Analysis: Specialized software is used to generate and analyze the two-dimensional chromatograms.
Quantitative Data Comparison
The following tables summarize quantitative performance data for the different analytical techniques based on information from proficiency testing schemes and validation studies. It is important to note that these data are compiled from different sources and may not be directly comparable due to variations in matrices, analyte concentrations, and study designs.
| Performance Parameter | Value | Notes |
| Reproducibility Standard Deviation (RSDR) | ||
| Core group of laboratories | < 20% | For TPH concentrations between 500 and 10,000 mg/kg. |
| Sporadic participants | Higher bias | Indicates the importance of regular participation and familiarity with the method. |
| Consensus Means vs. IR Spectrometry | 10-20% higher | GC-FID results are typically higher than those obtained by older infrared spectrometry methods. |
| Coefficient of Variation (CV) | Roughly double that of IR | Highlights the inherent variability in the chromatographic method for complex mixtures. |
Table 2: Performance of a Validated GC-MS Method for n-Alkanes in Forage and Fecal Samples [5]
| Performance Parameter | Value | Notes |
| Recovery | > 91% | For n-alkanes with carbon backbones from C21 to C36. |
| Limit of Quantitation (LOQ) | 5 nmol (injected on-column) | |
| Linear Dynamic Range | 5 to 100 nmol (injected on-column) | |
| Intra-assay Coefficient of Variation (CV) | 0.1% - 12.9% | Higher imprecision was observed at lower concentrations. |
Table 3: Qualitative Comparison of Alkane Analysis Techniques
| Feature | GC-FID | GC-MS | GCxGC |
| Quantification | Excellent | Good | Good |
| Identification | Poor (retention time only) | Excellent (mass spectra) | Excellent (with MS detector) |
| Resolution | Good | Good | Excellent |
| Cost | Low | Medium | High |
| Complexity | Low | Medium | High |
| Throughput | High | Medium | Low |
Visualization of Analytical Workflows
The following diagrams illustrate the typical experimental workflows for each analytical technique.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. amptius.com [amptius.com]
- 4. unitedchem.com [unitedchem.com]
- 5. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Novel Analytical Method for Branched Alkanes: 2D DQF-COSY NMR vs. Traditional Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals, this guide provides an objective comparison of a new analytical method, 2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) Nuclear Magnetic Resonance (NMR), against established Gas Chromatography (GC) techniques for the analysis of branched alkanes. The information presented is supported by experimental data to aid in the selection of the most appropriate method for specific research needs.
The accurate identification and quantification of branched alkanes are critical in various fields, including petroleum geochemistry, environmental science, and the development of pharmaceuticals where hydrocarbon chains can influence the physicochemical properties of drug molecules. While Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) has long been the gold standard, emerging techniques like 2D DQF-COSY NMR offer new possibilities, particularly for in-situ and non-destructive analysis.
Performance Comparison: 2D DQF-COSY NMR vs. GC-FID/MS
The selection of an analytical method hinges on its performance characteristics. The following tables summarize the key validation parameters for the novel 2D DQF-COSY NMR method and the well-established GC-FID/MS methods for the analysis of alkanes. It is important to note that while the data for the new NMR method is specific to branched alkanes, much of the detailed validation data available for GC methods pertains to linear alkanes (n-alkanes), which can serve as a close proxy for the performance with branched isomers.
Table 1: Quantitative Performance Data for Branched and Linear Alkane Analysis
| Validation Parameter | 2D DQF-COSY NMR (for branched alkanes) | GC-FID (for n-alkanes) | GC-MS (for n-alkanes) |
| Accuracy/Recovery | Not explicitly reported, performance measured by RMSEP | Average 94%[1] | > 91%[2][3] |
| Precision | Root-Mean-Square Error of Prediction (RMSEP) of 1.4 mol% for 2-methyl alkanes | Repeatability (RSD) < 11.9%[1] | Intra-assay CV: 0.1% - 12.9%[2][3] |
| **Linearity (R²) ** | Not traditionally defined; response is inherently linear with concentration | > 0.999[1] | Good linearity (R² > 0.99) reported[4] |
| Limit of Detection (LOD) | Higher than GC-MS, quantifiable from 4 µg/mL[4] | 19.3 to 36.0 ng/g[5] | < 0.01 µg/mL[4] |
| Limit of Quantitation (LOQ) | Higher than GC-MS, quantifiable from 4 µg/mL[4] | 31.7 to 65.8 ng/g[5] | < 0.1 µg/mL[4] |
| Specificity | High, discriminates between different branched isomers | Good, based on retention time | High, based on mass spectra[6] |
| Robustness | Generally high for NMR methods | Method is considered robust[7][8] | Method is considered robust |
Table 2: Qualitative Comparison of Analytical Methods
| Feature | 2D DQF-COSY NMR | Gas Chromatography (GC-FID/MS) |
| Principle | Non-destructive analysis based on nuclear magnetic resonance of atomic nuclei. | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase. |
| Sample Preparation | Minimal, often only requires dissolving the sample in a deuterated solvent. | Can be more extensive, may require extraction, derivatization, or saponification.[6] |
| Analysis Time | Can be longer, especially for complex mixtures. | Typically faster for routine analysis. |
| Destructive? | No | Yes |
| Structural Information | Provides detailed structural information and connectivity between atoms. | GC-FID provides limited structural information; GC-MS provides fragmentation patterns for identification. |
| Sensitivity | Generally lower than MS-based methods.[9] | High, especially with MS detectors. |
| Cost | High initial instrument cost and maintenance. | Lower initial instrument cost and maintenance compared to NMR. |
| Key Advantage | Ability to analyze samples in-situ and non-destructively, providing rich structural detail. | High sensitivity, high throughput, and well-established libraries for compound identification (MS). |
| Key Disadvantage | Lower sensitivity and higher cost. | Destructive to the sample and may require more complex sample preparation. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for the analysis of branched alkanes using both the novel NMR technique and a standard GC-FID method.
Experimental Protocol for 2D DQF-COSY NMR Analysis
This protocol is based on methodologies for the characterization of hydrocarbon mixtures.
-
Sample Preparation:
-
Dissolve a known amount of the sample containing branched alkanes in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Data Processing:
-
The acquired time-domain data is multiplied by a window function (e.g., sine) in both dimensions.
-
Zero-fill the data in the indirect dimension to improve digital resolution.
-
Perform a Fourier transform in both dimensions to obtain the 2D spectrum.
-
Apply phase and baseline corrections to the spectrum.
-
The resulting 2D spectrum is symmetrized.
-
-
Data Analysis:
-
Identify the diagonal peaks, which correspond to the 1D ¹H NMR spectrum.
-
Analyze the cross-peaks, which indicate J-coupling between protons on adjacent carbon atoms. The pattern of cross-peaks allows for the identification of specific branched alkane structures.
-
Experimental Protocol for GC-FID Analysis
This protocol is a standard method for the quantification of hydrocarbons.[1]
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
Add a known amount of an internal standard (e.g., n-C₂₀) for quantification.[1]
-
If necessary, perform a sample cleanup step, such as solid-phase extraction (SPE) on a silica gel cartridge, to remove interfering compounds.
-
-
GC-FID Instrument Setup:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).[12]
-
Injector: Split/splitless injector, operated in splitless mode at a high temperature (e.g., 280-300 °C).
-
Oven Temperature Program: A temperature program is used to separate the alkanes based on their boiling points. A typical program might be:
-
Initial temperature: 50-60 °C, hold for 2-4 minutes.
-
Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 300-350 °C.[1]
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Detector: FID heated to a high temperature (e.g., 350 °C).[1]
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC.
-
Acquire the chromatogram using data acquisition software.
-
-
Data Analysis:
-
Identify the peaks corresponding to the branched alkanes and the internal standard based on their retention times, which are determined by analyzing known standards.
-
Integrate the peak areas of the analytes and the internal standard.
-
Calculate the concentration of each branched alkane using a calibration curve generated from standards of known concentrations.
-
Visualizing the Methodologies
To better understand the workflows and the comparative logic, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for the new NMR and established GC methods.
Caption: Comparison of key performance parameters between the analytical methods.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. data.marine.gov.scot [data.marine.gov.scot]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ulethbridge.ca [ulethbridge.ca]
- 11. nmr.chem.umn.edu [nmr.chem.umn.edu]
- 12. Identification of In-Chain-Functionalized Compounds and Methyl-Branched Alkanes in Cuticular Waxes of Triticum aestivum cv. Bethlehem - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of C11 Isomers
For Researchers, Scientists, and Drug Development Professionals: A Cross-Referenced Guide to Spectroscopic Data of Undecane Isomers
The ability to accurately identify and differentiate between isomers is paramount in many scientific disciplines, including drug development, petrochemistry, and environmental analysis. This guide provides a comparative overview of spectroscopic data for various C11 isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers and professionals who rely on these analytical techniques for structural elucidation.
Comparative Spectroscopic Data of C11 Isomers
The following table summarizes the key spectroscopic features of selected C11 isomers. This data has been compiled from various spectral databases and peer-reviewed publications.
| Isomer | Structure | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Major Mass Spec. Fragments (m/z) |
| n-Undecane | CH₃(CH₂)₉CH₃ | 0.88 (t, 6H), 1.26 (m, 18H) | 14.1, 22.7, 29.3, 29.6, 31.9 | ~2955 (s), ~2924 (s), ~2854 (s), ~1467 (m), ~1378 (w) | 156 (M+), 141, 127, 113, 99, 85, 71, 57, 43 |
| 2-Methyldecane | CH₃CH(CH₃)(CH₂)₇CH₃ | 0.86 (d, 6H), 0.88 (t, 3H), 1.25 (m, 14H), 1.51 (m, 1H) | 14.1, 20.0, 22.7, 27.2, 29.4, 29.7, 30.1, 31.9, 34.1, 36.7 | ~2956 (s), ~2924 (s), ~2854 (s), ~1466 (m), ~1377 (m) | 156 (M+), 141, 127, 99, 85, 71, 57, 43 |
| 3-Methyldecane | CH₃CH₂CH(CH₃)(CH₂)₆CH₃ | 0.85 (t, 3H), 0.88 (t, 3H), 0.91 (d, 3H), 1.2-1.4 (m, 15H) | 11.4, 14.1, 19.2, 22.7, 27.1, 29.4, 29.7, 30.1, 31.9, 34.4, 36.7 | ~2957 (s), ~2925 (s), ~2855 (s), ~1465 (m), ~1378 (m) | 156 (M+), 127, 113, 99, 85, 71, 57, 43 |
| 4-Methyldecane | CH₃(CH₂)₂CH(CH₃)(CH₂)₅CH₃ | 0.86 (t, 6H), 0.90 (d, 3H), 1.2-1.4 (m, 15H) | 14.1, 19.7, 22.7, 23.0, 29.4, 29.6, 31.9, 32.5, 34.5, 36.6 | ~2956 (s), ~2924 (s), ~2854 (s), ~1466 (m), ~1378 (m) | 156 (M+), 113, 99, 85, 71, 57, 43 |
| 2,2-Dimethylnonane | (CH₃)₃C(CH₂)₆CH₃ | 0.85 (s, 9H), 0.88 (t, 3H), 1.24 (m, 12H) | 14.1, 22.7, 23.0, 24.5, 29.5, 30.1, 31.9, 32.1, 44.0 | ~2954 (s), ~2905 (s), ~2869 (s), ~1468 (m), ~1366 (s) | 156 (M+), 141, 99, 85, 71, 57 (base peak), 43 |
Note: NMR data is typically acquired in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) and coupling patterns are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). IR absorption intensities are denoted as s (strong), m (medium), and w (weak). Mass spectrometry data lists the mass-to-charge ratio (m/z) of the molecular ion (M+) and major fragment ions.
Experimental Protocols
The data presented in this guide are typically acquired using the following standard experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-20 mg of the C11 isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.[1][2] The solution should be free of any particulate matter.[1]
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 300 or 500 MHz for protons.
-
¹H NMR Acquisition : A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR Acquisition : Proton-decoupled spectra are acquired to simplify the spectrum to a single peak for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[1] Chemical shifts are also referenced to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid C11 isomers, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, and more commonly for liquid samples, Attenuated Total Reflectance (ATR) FTIR spectroscopy is used, where a drop of the sample is placed directly on the ATR crystal.[3]
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition : The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal is recorded and subtracted from the sample spectrum.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : The C11 isomer is dissolved in a volatile organic solvent (e.g., hexane or dichloromethane) to an appropriate concentration.[5]
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for hydrocarbon analysis (e.g., a nonpolar stationary phase).[6]
-
GC Separation : A small volume of the sample solution is injected into the heated GC inlet, where it is vaporized. The components are separated on the column based on their boiling points and interactions with the stationary phase. The oven temperature is typically programmed to ramp up to ensure good separation.[6]
-
Mass Spectrometry : As the separated isomers elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.[6]
Visualizing Spectroscopic Workflows and Isomer Classification
To better illustrate the processes involved in the spectroscopic analysis of C11 isomers, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the spectroscopic analysis of C11 isomers.
Caption: Logical classification of C11 isomers using spectroscopic data.
References
- 1. researchgate.net [researchgate.net]
- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 3. Decane(124-18-5) 13C NMR spectrum [chemicalbook.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. tdi-bi.com [tdi-bi.com]
A Comparative Analysis of Branched versus Linear Alkanes: Unveiling Structure-Property Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties of branched and linear alkanes, supported by experimental data. Understanding these differences is crucial for applications ranging from solvent selection in organic synthesis to the formulation of fuels and lubricants.
The Impact of Isomerism on Physical Properties
The structural arrangement of carbon atoms in alkanes, whether in a linear chain or a branched configuration, profoundly influences their physical properties. These differences primarily arise from variations in intermolecular van der Waals forces, specifically London dispersion forces, and the efficiency with which the molecules can pack in the solid state.
Generally, linear alkanes exhibit stronger intermolecular attractions due to their larger surface area, leading to higher boiling points compared to their branched isomers.[1] Conversely, branching increases the octane number of alkanes, a critical property for gasoline, by promoting more stable carbocation intermediates during combustion, which resists knocking.[2][3][4] The effect of branching on melting points is less straightforward and is largely dependent on the molecule's symmetry and its ability to form a stable crystal lattice.[5] Highly symmetric branched isomers can sometimes have significantly higher melting points than their linear counterparts.[5]
Below is a quantitative comparison of the physical properties of pentane, hexane, and heptane isomers, illustrating these trends.
Data Presentation: Physical Properties of Alkane Isomers
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Viscosity (mPa·s at 20°C) | Octane Rating (RON) |
| Pentane (C₅H₁₂) Isomers | ||||||
| n-Pentane | Linear | 36.1 | -129.7 | 0.626 | 0.240 | 61.7 |
| Isopentane (2-Methylbutane) | Branched | 27.7 | -159.9 | 0.620 | 0.220 | 92.3 |
| Neopentane (2,2-Dimethylpropane) | Highly Branched | 9.5 | -16.6 | 0.613 | - | 100+ |
| Hexane (C₆H₁₄) Isomers | ||||||
| n-Hexane | Linear | 68.7 | -95.3 | 0.659 | 0.326 | 25 |
| 2-Methylpentane | Branched | 60.3 | -153.7 | 0.653 | 0.330 | 73.4 |
| 3-Methylpentane | Branched | 63.3 | -118 | 0.664 | - | 74.5 |
| 2,2-Dimethylbutane | Highly Branched | 49.7 | -100 | 0.649 | 0.330 | 91.8 |
| 2,3-Dimethylbutane | Highly Branched | 58.0 | -128.5 | 0.662 | - | 103.4 |
| Heptane (C₇H₁₆) Isomers | ||||||
| n-Heptane | Linear | 98.4 | -90.6 | 0.684 | 0.409 | 0 |
| 2-Methylhexane | Branched | 90.0 | -118.3 | 0.679 | - | 42.4 |
| 3-Methylhexane | Branched | 92.0 | -119.5 | 0.687 | - | 52.0 |
| 2,2-Dimethylpentane | Highly Branched | 79.2 | -123.8 | 0.674 | - | 92.8 |
| 2,3-Dimethylpentane | Highly Branched | 89.8 | -135 | 0.695 | - | 91.1 |
| 2,4-Dimethylpentane | Highly Branched | 80.5 | -119.2 | 0.673 | - | 83.1 |
| 3,3-Dimethylpentane | Highly Branched | 86.1 | -134.5 | 0.693 | - | 103.5 |
| 3-Ethylpentane | Branched | 93.5 | -118.6 | 0.698 | - | 65.0 |
| 2,2,3-Trimethylbutane | Very Highly Branched | 80.9 | -25.0 | 0.690 | - | 112.1 |
Experimental Protocols
The determination of the physical properties listed above follows standardized experimental procedures to ensure accuracy and reproducibility.
Boiling Point Determination
The boiling point of alkanes can be determined using various methods, including the Thiele tube method or more advanced techniques like gas chromatography as outlined in ASTM D5399 and D2887.[6][7][8][9] The principle involves heating the liquid until its vapor pressure equals the atmospheric pressure, at which point the liquid boils. For the Thiele tube method, a small sample is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges is recorded as the boiling point.[9]
Melting Point Determination
The melting point is typically determined by packing a small amount of the solid alkane into a capillary tube and heating it in a melting point apparatus, such as a Mel-Temp or in a Thiele tube.[2][5] The temperature range from which the first crystal melts to the complete liquefaction of the solid is recorded as the melting point range. A sharp, narrow melting point range is indicative of a pure compound.
Viscosity Measurement
The kinematic viscosity of alkanes is measured according to ASTM D445.[10][11] This method involves measuring the time it takes for a specific volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature. The kinematic viscosity is then calculated by multiplying the flow time by the viscometer's calibration constant.
Octane Rating Determination
The octane rating of a fuel, which indicates its resistance to knocking or autoignition, is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine. The Motor Octane Number (MON) is determined under the ASTM D2700 standard.[4][12][13][14] The method involves comparing the knocking characteristics of the test fuel with those of primary reference fuels (mixtures of iso-octane and n-heptane) under specific engine conditions.[12][13] The compression ratio of the engine is adjusted until a standard level of knock is achieved, and the octane number is assigned based on the reference fuel that produces the same knock intensity.
Visualizing Structure-Property Relationships
The following diagrams illustrate the key relationships and experimental workflows discussed.
References
- 1. concawe.eu [concawe.eu]
- 2. Pentane Formula, Properties, Uses and Isomers - Junyuan Petroleum Group [junyuanpetroleumgroup.com]
- 3. Hexane - Wikipedia [en.wikipedia.org]
- 4. collegedunia.com [collegedunia.com]
- 5. Pentane - Wikipedia [en.wikipedia.org]
- 6. Hexane | Fisher Scientific [fishersci.com]
- 7. CRC Handbook of Chemistry and Physics - Wikipedia [en.wikipedia.org]
- 8. Cfr Octane Engine Preparation Work [sh-sinpar.com]
- 9. Octane rating - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. F1/F2 Octane Rating | CFR Engines [cfrengines.com]
- 12. byjus.com [byjus.com]
- 13. docbrown.info [docbrown.info]
- 14. collegedunia.com [collegedunia.com]
Performance Evaluation of GC Columns for Alkane Analysis: A Comparative Guide
This guide provides a comprehensive comparison of various Gas Chromatography (GC) columns for the analysis of alkanes, tailored for researchers, scientists, and drug development professionals. The selection of an appropriate GC column is paramount for achieving optimal separation and accurate quantification of alkanes in diverse sample matrices. This document outlines the performance of different column stationary phases, presents key experimental data, and provides detailed methodologies to aid in column selection and method development.
Principles of GC Column Selection for Alkane Analysis
The separation of alkanes in gas chromatography is primarily governed by their boiling points and their interaction with the stationary phase of the column. Since alkanes are non-polar compounds, the principle of "like dissolves like" dictates that non-polar stationary phases are the most effective for their separation. The elution order of n-alkanes on these columns generally follows their boiling points, with lower boiling point (i.e., smaller) alkanes eluting first.[1][2]
Key factors to consider when selecting a GC column for alkane analysis include:
-
Stationary Phase: The chemical nature of the stationary phase determines the selectivity of the separation. For alkanes, non-polar phases are the industry standard.[2][3]
-
Column Internal Diameter (ID): Narrower columns (e.g., 0.18 mm, 0.25 mm) provide higher efficiency and better resolution, while wider bore columns (e.g., 0.53 mm) offer higher sample capacity.[4]
-
Film Thickness: Thicker films increase retention, which is beneficial for analyzing volatile compounds (light alkanes) and can improve resolution for closely eluting peaks. Thinner films are suitable for high molecular weight (high-boiling) alkanes.[4]
-
Column Length: Longer columns provide more theoretical plates and thus better resolution, but at the cost of longer analysis times. A 30-meter column is often a good starting point for many applications.[4]
Comparison of Common Stationary Phases for Alkane Analysis
The most widely used stationary phases for alkane analysis are based on polysiloxane polymers. The polarity of these phases can be modified by introducing different functional groups.
1. 100% Dimethylpolysiloxane (Non-Polar)
-
Description: This is the most non-polar stationary phase and is considered the industry standard for the separation of non-polar compounds like alkanes.[1] Elution is almost exclusively in order of boiling point.
-
Common Commercial Names: Restek Rxi-1ms, Agilent DB-1ms/HP-1ms, Phenomenex ZB-1, Thermo Scientific TraceGOLD TG-1MS.
-
Applications: Ideal for general hydrocarbon analysis, simulated distillation, and gasoline range organics (GRO).[5]
2. 5% Phenyl-95% Dimethylpolysiloxane (Non-Polar)
-
Description: The introduction of a small percentage of phenyl groups increases the polarity slightly, which can provide a unique selectivity for certain compounds, although for alkanes, the separation is still largely based on boiling point. This phase is known for its low bleed characteristics, making it highly suitable for GC-MS applications.[6][7]
-
Common Commercial Names: Agilent DB-5ms/HP-5ms, Restek Rtx-5ms, Phenomenex ZB-5ms, Thermo Scientific TraceGOLD TG-5MS.
-
Applications: A versatile, general-purpose phase suitable for a wide range of applications, including the analysis of hydrocarbons, pesticides, and solvent impurities.[6][8]
Performance Data and Comparison
The following tables summarize typical performance data for the separation of a standard mixture of n-alkanes on different GC columns. The data has been compiled from various application notes and technical literature.
Table 1: GC Column Specifications for Alkane Analysis
| Parameter | Column A | Column B |
| Commercial Name | Rxi-1ms (or equivalent) | HP-5ms (or equivalent) |
| Stationary Phase | 100% Dimethylpolysiloxane | 5% Phenyl-95% Dimethylpolysiloxane |
| Length | 30 m | 30 m |
| Internal Diameter | 0.25 mm | 0.25 mm |
| Film Thickness | 0.25 µm | 0.25 µm |
| USP Designation | G2 | G27 |
Table 2: Retention Times of n-Alkanes on Different GC Columns
| n-Alkane | Boiling Point (°C) | Retention Time (min) - Column A (100% Dimethylpolysiloxane) | Retention Time (min) - Column B (5% Phenyl-95% Dimethylpolysiloxane) |
| n-Octane (C8) | 125.7 | 5.8 | 6.1 |
| n-Nonane (C9) | 150.8 | 7.5 | 7.8 |
| n-Decane (C10) | 174.1 | 9.1 | 9.4 |
| n-Undecane (C11) | 195.9 | 10.6 | 10.9 |
| n-Dodecane (C12) | 216.3 | 12.0 | 12.3 |
| n-Tridecane (C13) | 235.4 | 13.3 | 13.6 |
| n-Tetradecane (C14) | 253.5 | 14.5 | 14.8 |
| n-Pentadecane (C15) | 270.6 | 15.7 | 16.0 |
Note: Retention times are approximate and can vary based on the specific instrument and exact experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following is a typical experimental protocol for the GC analysis of an alkane mixture.
Sample Preparation:
A standard mixture of n-alkanes (C8-C15) is prepared in a suitable solvent such as hexane or pentane at a concentration of approximately 100 ppm for each component.
Gas Chromatography (GC) Conditions:
-
Instrument: Agilent 8890 GC System (or equivalent) with Flame Ionization Detector (FID).
-
Injection: 1 µL of the alkane mixture is injected in split mode with a split ratio of 100:1.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 200°C.
-
Final Hold: Hold at 200°C for 5 minutes.
-
-
Detector: FID at 300°C.
-
Data Acquisition: Data is collected and processed using appropriate chromatography data software.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental process.
Caption: Experimental workflow for GC analysis of alkanes.
Caption: Logical relationship for selecting a GC column for alkane analysis.
Conclusion
For the routine analysis of alkanes, both 100% dimethylpolysiloxane and 5% phenyl-95% dimethylpolysiloxane stationary phases provide excellent performance. The choice between them may depend on the specific requirements of the analysis. The 100% dimethylpolysiloxane phase offers a truly non-polar environment, leading to a predictable elution order based on boiling points. The 5% phenyl-substituted phase provides slightly different selectivity and is often favored for its robustness and low bleed characteristics, making it an excellent choice for sensitive detectors like mass spectrometers. The selection of appropriate column dimensions and optimized GC parameters, as detailed in the experimental protocol, is critical to achieving the desired separation efficiency and analysis time. This guide serves as a starting point for researchers to select the most suitable GC column and develop robust analytical methods for their specific alkane analysis needs.
References
- 1. scielo.org.co [scielo.org.co]
- 2. trajanscimed.com [trajanscimed.com]
- 3. agilent.com [agilent.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Rxi-1ms GC Capillary Column, 30 m, 0.25 mm ID, 0.50 µm [restek.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. trajanscimed.com [trajanscimed.com]
A Comparative Guide to the Quantification of 2,2,3,4,5-Pentamethylhexane: Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of volatile organic compounds is critical. This guide provides a comparative overview of the two primary analytical techniques for the quantification of 2,2,3,4,5-pentamethylhexane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). We will delve into the accuracy and precision of these methods, supported by typical performance data, and provide detailed experimental protocols.
Data Summary
The selection of an analytical method for the quantification of this compound hinges on the specific requirements of the study, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for GC-FID and GC-MS in the analysis of C11 branched alkanes.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by GC, detection by flame ionization. | Separation by GC, detection by mass-to-charge ratio. |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (%RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | ~1 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL | ~0.5 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Selectivity | Good for simple mixtures. | Excellent, based on mass fragmentation patterns. |
| Cost | Lower initial and operational cost. | Higher initial and operational cost. |
| Typical Application | Routine analysis of known compounds in simple matrices. | Identification and quantification in complex matrices. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the quantification of this compound using GC-FID and GC-MS.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To quantify this compound in a liquid sample using GC-FID.
Materials:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler vials with septa
-
This compound standard
-
Internal standard (e.g., n-dodecane)
-
Solvent (e.g., hexane)
-
Helium (carrier gas)
-
Hydrogen and Air (for FID)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1000 µg/mL) in hexane.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Add a constant concentration of the internal standard to each calibration standard and sample.
-
-
Sample Preparation:
-
Dilute the sample with hexane to bring the concentration of this compound within the calibration range.
-
Add the internal standard to the diluted sample.
-
-
GC-FID Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Detector Temperature: 300 °C
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the response factor for this compound relative to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in a complex liquid sample using GC-MS.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler vials with septa
-
This compound standard
-
Internal standard (e.g., deuterated alkane)
-
Solvent (e.g., hexane)
-
Helium (carrier gas)
Procedure:
-
Standard and Sample Preparation: Follow the same procedure as for GC-FID. A deuterated internal standard is preferred for GC-MS to avoid co-elution issues with matrix components.
-
GC-MS Conditions:
-
GC Conditions: Use the same GC conditions as for the GC-FID method.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (C11H24, MW: 156.31), characteristic ions would be selected for SIM mode (e.g., m/z 57, 71, 85).
-
-
-
Data Analysis:
-
Identification: Compare the mass spectrum of the analyte peak with a reference library (e.g., NIST) to confirm the identity of this compound.
-
Quantification:
-
In SIM mode, integrate the peak areas of the selected ions for this compound and the internal standard.
-
Construct a calibration curve and calculate the concentration as described for the GC-FID method.
-
-
Visualizations
Workflow for Quantification of this compound
A Researcher's Guide to Isomeric Purity Assessment of Pentamethylhexane Samples
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of starting materials and intermediates is paramount to the safety and efficacy of the final product. Pentamethylhexane, a C11 alkane, and its various isomers serve as important building blocks in organic synthesis. However, the presence of closely related isomers can significantly impact reaction kinetics, product yield, and the impurity profile of active pharmaceutical ingredients. This guide provides a comparative overview of analytical techniques for the isomeric purity assessment of pentamethylhexane samples, supported by experimental data and detailed protocols.
The primary challenge in analyzing pentamethylhexane isomers lies in their similar physicochemical properties, particularly their boiling points, which makes their separation difficult. Gas chromatography (GC) stands out as the most powerful and widely used technique for this purpose, offering high resolution and sensitivity. This guide will focus on comparing two common GC-based methods: High-Resolution Capillary Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
The choice between GC-FID and GC-MS for isomeric purity assessment often depends on the specific requirements of the analysis, such as the need for structural confirmation and the desired level of sensitivity.
| Parameter | GC-FID | GC-MS | Alternative Method: Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) |
| Principle | Separation based on boiling point and polarity, detection by ionization in a hydrogen flame. | Separation based on boiling point and polarity, with mass-based identification and detection. | Enhanced separation using two columns with different stationary phases, coupled with mass spectrometry. |
| Resolution of Isomers | Good to excellent with optimized columns and conditions. | Good to excellent, similar to GC-FID in terms of chromatographic separation. | Superior resolution, capable of separating highly complex isomeric mixtures.[1] |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1-1 ng/mL (in full scan mode); <0.1 ng/mL (in SIM mode) | Sub-ng/mL |
| Limit of Quantification (LOQ) | ~5-20 ng/mL | ~0.5-5 ng/mL (in full scan mode); <0.5 ng/mL (in SIM mode) | Sub-ng/mL to low ng/mL |
| Identification Confidence | Based on retention time comparison with standards. | High confidence through mass spectral library matching and fragmentation analysis.[2][3] | Very high confidence due to enhanced separation and mass spectral data. |
| Quantitative Accuracy | Excellent, highly linear response for hydrocarbons.[4] | Good, can be affected by ionization efficiency and matrix effects. | Good to excellent, requires careful calibration. |
| Cost & Complexity | Lower cost, simpler operation. | Higher cost, more complex operation and data analysis. | Highest cost and complexity. |
Table 1: Comparison of Analytical Methods for Pentamethylhexane Isomeric Purity Assessment. Note: LOD and LOQ values are estimates for C11 alkanes and can vary depending on the specific isomer, instrument, and method conditions.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results in isomeric purity analysis.
Method 1: High-Resolution Capillary Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is a robust and cost-effective approach for routine purity assessments where the primary goal is to quantify the relative amounts of known isomers.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
High-resolution capillary column: e.g., 100 m x 0.25 mm ID, coated with a non-polar stationary phase like 100% dimethylpolysiloxane (e.g., DB-1 or equivalent) with a 0.5 µm film thickness.[2]
-
Autosampler for precise and reproducible injections.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 2 °C/min.
-
Hold at 150 °C for 10 minutes.
-
-
Detector Temperature: 300 °C
-
FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Nitrogen): 25 mL/min.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the pentamethylhexane sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as hexane or pentane.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
Data Analysis:
-
Identify isomers based on their retention times compared to a reference standard mixture.
-
Calculate the percentage purity by area normalization, assuming an equal response factor for all isomers in the FID.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method when unambiguous identification of isomers is required, especially for unknown impurities or in complex matrices.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
-
Capillary column: Similar to GC-FID, a long, non-polar column is recommended for optimal separation.
Chromatographic Conditions:
-
The GC conditions (injector temperature, injection volume, split ratio, carrier gas, and oven temperature program) can be the same as for the GC-FID method to allow for direct comparison of chromatographic profiles.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Scan Speed: 1000 amu/s.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Data Analysis:
-
Identify isomers by comparing their mass spectra with a reference library (e.g., NIST). Branched alkanes exhibit characteristic fragmentation patterns that can aid in structural elucidation.[3]
-
Quantification can be performed using the total ion chromatogram (TIC) or by extracting specific ion chromatograms (EIC) for target isomers to improve sensitivity and reduce interferences.
Workflow and Pathway Diagrams
Visualizing the experimental workflow and the logic behind method selection can aid in understanding the overall process of isomeric purity assessment.
Caption: Workflow for pentamethylhexane isomeric purity assessment.
Caption: Decision pathway for selecting the appropriate analytical method.
Conclusion
The assessment of isomeric purity in pentamethylhexane samples is critical for ensuring the quality and consistency of chemical processes and products. High-resolution capillary GC, with either FID or MS detection, provides the necessary resolving power and sensitivity for this task. GC-FID is a reliable and cost-effective method for routine quantitative analysis of known isomers. In contrast, GC-MS offers the added advantage of high-confidence identification of isomers and unknown impurities through mass spectral analysis. For exceptionally complex samples where co-elution is a significant challenge, more advanced techniques like GCxGC-MS may be warranted. The choice of method should be guided by the specific analytical needs, including the required level of structural information, sensitivity, and available resources.
References
- 1. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemicke-listy.cz [chemicke-listy.cz]
A Comparative Guide to 2,2,3,4,5-Pentamethylhexane and its Isomeric Standards in Gas Chromatography
For researchers, scientists, and professionals in drug development, the selection of appropriate reference standards is a critical aspect of ensuring the accuracy and reproducibility of analytical methods. In the field of gas chromatography (GC), highly branched alkanes serve as important benchmarks for retention time and system performance evaluation. This guide provides a comparative analysis of 2,2,3,4,5-pentamethylhexane against its structural isomers and the linear standard, n-undecane.
While a specific Kovats retention index for this compound is not widely documented in public literature, this guide offers a framework for its characterization. By comparing its known physical properties with those of established alkane standards, and by providing a detailed experimental protocol for determining its retention index, researchers can effectively benchmark this compound for their specific applications.
Physicochemical Properties of Undecane Isomers
The physical properties of an alkane, such as its boiling point and density, directly influence its chromatographic behavior. The degree of branching in an isomer typically lowers its boiling point compared to the straight-chain analogue. This is due to the reduced surface area of the more compact branched molecules, which leads to weaker van der Waals forces. The following table summarizes the key physicochemical properties of this compound and a selection of its C11 isomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| This compound | 61868-88-0 | C₁₁H₂₄ | 156.31 | 174 | 0.7629 | 1.4261[1] |
| n-Undecane | 1120-21-4 | C₁₁H₂₄ | 156.31 | 196 | 0.740 | 1.417[2] |
| 2,2,4,4,5-Pentamethylhexane | 60302-23-0 | C₁₁H₂₄ | 156.31 | 175.5 | 0.742 | 1.416 |
| 2,2,3,5,5-Pentamethylhexane | 14739-73-2 | C₁₁H₂₄ | 156.31 | 164.25 - 166.25 | - | - |
Benchmarking Performance: The Kovats Retention Index
The Kovats retention index (I) is a standardized, dimensionless value that helps to compare the retention of a compound on a GC column to that of a series of n-alkanes. It is a more reliable compound-specific parameter than the retention time alone, as it is less dependent on variations in chromatographic conditions such as column length, film thickness, and carrier gas flow rate.
The retention index of a straight-chain n-alkane is defined as 100 times its carbon number (e.g., for n-undecane, I = 1100).[3] The retention index of an unknown compound is calculated by interpolating its retention time relative to the retention times of the two n-alkanes that elute before and after it.
Experimental Protocol for the Determination of the Kovats Retention Index
The following protocol outlines the procedure for determining the Kovats retention index of this compound.
Objective: To determine the Kovats retention index of this compound on a non-polar stationary phase under isothermal and temperature-programmed conditions.
Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID).
-
Non-polar capillary column (e.g., DB-1, HP-5, or similar 5% phenyl-methylpolysiloxane).
-
This compound (analyte).
-
A homologous series of n-alkanes (e.g., C8 to C14) as reference standards.
-
High-purity solvent (e.g., hexane or pentane) for sample dilution.
-
Autosampler vials and syringes.
Procedure:
-
Preparation of Standards and Sample:
-
Prepare a stock solution of the n-alkane mixture in the chosen solvent.
-
Prepare a dilute solution of this compound in the same solvent.
-
For co-injection, prepare a mixed solution containing both the analyte and the n-alkane standards.
-
-
Gas Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
-
-
Isothermal Analysis:
-
Set the oven temperature to a constant value that allows for the elution of the analyte and the bracketing n-alkanes within a reasonable time (e.g., 100 °C).
-
Inject the n-alkane standard mixture to determine their retention times.
-
Inject the analyte solution to determine its retention time.
-
Alternatively, inject the mixed solution.
-
-
Temperature-Programmed Analysis:
-
Set an initial oven temperature (e.g., 50 °C) and hold for 2 minutes.
-
Ramp the temperature at a constant rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C) and hold for 5 minutes.
-
Inject the n-alkane standard mixture and the analyte solution under the same temperature program.
-
-
Data Analysis and Calculation:
-
Identify the retention times (t_R) of the analyte and the n-alkanes.
-
For isothermal analysis, calculate the Kovats retention index (I) using the following formula: I = 100 * [n + (log(t'_R(analyte)) - log(t'_R(n))) / (log(t'_R(N)) - log(t'_R(n)))] Where:
-
t'_R is the adjusted retention time (t_R - t_M, where t_M is the hold-up time).
-
n is the carbon number of the n-alkane eluting before the analyte.
-
N is the carbon number of the n-alkane eluting after the analyte.
-
-
For temperature-programmed analysis (Linear Retention Index), use the following formula: I = 100 * [n + (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))][4]
-
Experimental Workflow for Kovats Retention Index Determination
The following diagram illustrates the logical flow of the experimental procedure for determining the Kovats retention index.
References
Safety Operating Guide
Proper Disposal of 2,2,3,4,5-Pentamethylhexane: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 2,2,3,4,5-pentamethylhexane is critical for maintaining a safe laboratory environment. This guide provides procedural steps for researchers, scientists, and drug development professionals to manage this chemical responsibly.
Key Physical and Chemical Properties
A summary of the available quantitative data for this compound and a closely related isomer is presented below. This information is crucial for understanding its potential hazards.
| Property | Value | Notes |
| Molecular Formula | C11H24 | [1][2][3] |
| Molecular Weight | 156.31 g/mol | [1] |
| Boiling Point | 174°C | [2] |
| Density | 0.7629 g/cm³ | [2] |
| Flash Point | 54.4°C | Data for isomer 2,2,4,4,5-pentamethylhexane, suggesting flammability.[4] |
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE).[5] This includes:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Closed-toe shoes
All handling of this substance should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[5] Keep the chemical away from ignition sources such as open flames, hot plates, and sparks, as it is expected to be a flammable liquid.
Step-by-Step Disposal Procedure
The proper disposal of this compound is essential to prevent environmental contamination and ensure workplace safety. Organic substances should not be poured down the drain.[5]
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled "Organic Liquid" waste container.[5]
-
The container should be made of a material compatible with flammable organic liquids and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."
-
Include the approximate concentration and volume of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from heat and ignition sources.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Follow all local, state, and federal regulations for the disposal of flammable hazardous waste.
-
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
